4-methylpent-3-enal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHXJVFTDWEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201861 | |
| Record name | 4-Methyl-3-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-50-5 | |
| Record name | 4-Methyl-3-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-methylpent-3-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methylpent-3-enal, a valuable unsaturated aldehyde in various chemical syntheses. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, with the chemical formula C₆H₁₀O, is an α,β-unsaturated aldehyde. Its structure, featuring a carbon-carbon double bond conjugated to a carbonyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the most practical and established laboratory-scale synthesis method: the oxidation of the corresponding primary alcohol, 4-methylpent-3-en-1-ol (B1201246).
Core Synthesis Pathway: Oxidation of 4-methylpent-3-en-1-ol
The most direct and widely applicable method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 4-methylpent-3-en-1-ol. This transformation can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) and the Swern oxidation being two of the most effective and commonly employed methods due to their mild reaction conditions and high selectivity for aldehydes.
dot
Caption: General oxidation pathway to this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via oxidation of 4-methylpent-3-en-1-ol using Pyridinium Chlorochromate (PCC) and a Swern oxidation.
1. Synthesis via Pyridinium Chlorochromate (PCC) Oxidation
This method utilizes the mild oxidizing agent PCC to convert the primary alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.[1][2]
-
Materials:
-
4-methylpent-3-en-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol).
-
To this stirred suspension, add a solution of 4-methylpent-3-en-1-ol (1 equivalent) in anhydrous dichloromethane (5 mL per gram of alcohol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether (20 mL).
-
Pass the resulting mixture through a short pad of silica gel to filter out the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether (3 x 20 mL).
-
Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure.
-
2. Synthesis via Swern Oxidation
The Swern oxidation is another mild and effective method that avoids the use of chromium-based reagents.[3][4][5] It is particularly useful for sensitive substrates.
-
Materials:
-
4-methylpent-3-en-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Syringes and needles
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (15 mL per gram of alcohol) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solvent.
-
In a separate flask, prepare a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of 4-methylpent-3-en-1-ol (1 equivalent) in anhydrous dichloromethane (5 mL) dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can be purified by fractional distillation.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the scale of the reaction and the purity of the reagents.
| Synthesis Pathway | Key Reagents | Typical Reaction Time | Typical Yield | Purification Method |
| PCC Oxidation | 4-methylpent-3-en-1-ol, Pyridinium Chlorochromate, Dichloromethane | 2 - 4 hours | 70 - 85% | Fractional Distillation |
| Swern Oxidation | 4-methylpent-3-en-1-ol, Oxalyl Chloride, DMSO, Triethylamine, Dichloromethane | 1 - 2 hours | 80 - 95% | Fractional Distillation |
Logical Workflow for Synthesis Selection
The choice between the PCC and Swern oxidation methods often depends on several factors, including the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in the starting material.
dot
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The oxidation of 4-methylpent-3-en-1-ol provides reliable and efficient pathways to this compound. Both the Pyridinium Chlorochromate and Swern oxidation methods offer high yields and selectivity. The choice of method can be tailored to specific laboratory constraints and environmental considerations. For small-scale syntheses where simplicity is key, PCC oxidation is a robust option. For larger scales or when avoiding chromium-based reagents is a priority, the Swern oxidation, despite its requirement for low temperatures, is an excellent alternative. Careful execution of the described protocols will enable the successful synthesis of this important unsaturated aldehyde for further applications in research and development.
References
An In-depth Technical Guide to 4-Methylpent-3-enal: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-methylpent-3-enal. An unsaturated aldehyde, this compound, is of interest in flavor chemistry and as a potential reactive intermediate in biological systems. This document details its known characteristics, provides illustrative experimental protocols, and discusses its relevance in food science. Due to the limited information on specific biological signaling pathways for this compound, a representative metabolic pathway for the formation of aldehydes in biological systems is presented.
Physical and Chemical Properties
This compound, also known as pyroterebaldehyde, is a volatile organic compound with a characteristic odor. Its core physical and chemical properties are summarized below.
General and Computed Properties
A compilation of general and computationally derived properties of this compound is presented in Table 1. These values are essential for predicting its behavior in various chemical and biological environments.
Table 1: General and Computed Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5362-50-5 | [1] |
| Canonical SMILES | CC(=CCC=O)C | [1] |
| InChI Key | PQTHXJVFTDWEEE-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 98.073164938 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
| Complexity | 78.2 | [1] |
Experimental Physical Properties
Experimentally determined physical properties of this compound are crucial for its handling, purification, and use in experimental setups. These are summarized in Table 2.
Table 2: Experimental Physical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 126 °C at 760 mmHg | [2] |
| Density | 0.829 g/cm³ | [2] |
| Flash Point | 17.2 °C | [2] |
| Refractive Index | 1.419 | [2] |
| Vapor Pressure | 11.9 mmHg at 25 °C | [2] |
Chemical Reactivity
As an α,β-unsaturated aldehyde, this compound exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. The conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The electrophilic nature of the β-carbon makes it susceptible to attack by nucleophiles, a reaction known as Michael addition.[3]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a research setting.
Synthesis of this compound via Aldol (B89426) Condensation
A common method for the synthesis of α,β-unsaturated aldehydes is the aldol condensation. The following is an illustrative protocol for the synthesis of this compound from isobutyraldehyde (B47883) and acetaldehyde (B116499).
Experimental Workflow: Aldol Condensation
Caption: Workflow for the synthesis of this compound.
Protocol:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide (B78521) in water is prepared and cooled.
-
A mixture of isobutyraldehyde and acetaldehyde is added dropwise to the sodium hydroxide solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period to allow the condensation to proceed.
-
The reaction is then quenched by the addition of a dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
-
The combined organic layers are washed and dried.
-
The crude product is purified by fractional distillation under reduced pressure.[4][5][6][7][8]
Purification by Fractional Distillation
Fractional distillation is employed to purify this compound from the reaction mixture, separating it from unreacted starting materials and byproducts based on differences in boiling points.[4]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound, particularly in complex matrices such as beer.
Experimental Workflow: GC-MS Analysis of Aldehydes in Beer
Caption: Workflow for GC-MS analysis of aldehydes in beer.
Protocol:
-
A beer sample is placed in a headspace vial.
-
A solid-phase microextraction (SPME) fiber is exposed to the headspace of the sample to adsorb volatile compounds.
-
The adsorbed aldehydes are often derivatized on the fiber using a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve their chromatographic properties and detection sensitivity.
-
The fiber is then introduced into the injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column.
-
The separated compounds are detected by a mass spectrometer, allowing for their identification and quantification.[9][10][11][12][13]
Biological Relevance and Metabolic Pathways
While specific signaling pathways involving this compound are not well-documented, it is known to be formed in food products such as beer through processes like the Strecker degradation of amino acids and lipid oxidation.[14][15] These pathways are significant in the development of flavor and off-flavors. The metabolism of α,β-unsaturated aldehydes in biological systems generally involves detoxification pathways, often initiated by conjugation with glutathione.[16][17]
Illustrative Pathway: Strecker Degradation in Beer
The Strecker degradation is a key reaction in the formation of many aldehydes, including potentially this compound, in food and beverages. It involves the reaction of an α-amino acid with a dicarbonyl compound.
Signaling Pathway: Strecker Degradation
Caption: The Strecker degradation pathway.
This pathway is a significant contributor to the aroma profile of many processed foods and beverages.[18][19][20][21]
Conclusion
This compound is a reactive α,β-unsaturated aldehyde with relevance in flavor chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with illustrative experimental protocols for its synthesis and analysis. While its direct role in biological signaling is not yet established, its formation through pathways like the Strecker degradation highlights its importance in the chemical composition of food and beverages. Further research is warranted to fully elucidate its potential biological activities and metabolic fate.
References
- 1. 4-Methyl-3-pentenal | C6H10O | CID 21457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5362-50-5 [chemnet.com]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. longdom.org [longdom.org]
- 16. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brewingforward.com [brewingforward.com]
- 19. themodernbrewhouse.com [themodernbrewhouse.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Comprehensive Evaluation of Flavor Instability of Beer (Part 2): The Influence of De Novo Formation of Aging Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Methylpent-3-enal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isomerism plays a pivotal role in the fields of chemistry and pharmacology, where subtle changes in molecular architecture can lead to profound differences in physical, chemical, and biological properties. This whitepaper provides a comprehensive technical examination of 4-methylpent-3-enal, a six-carbon unsaturated aldehyde, and its various isomers. We will systematically explore its structural (constitutional) isomers and delve into the specifics of its stereoisomers. This guide is designed to be a valuable resource for researchers, offering tabulated quantitative data, detailed experimental protocols for synthesis and separation, and visual diagrams to elucidate key concepts and workflows, thereby aiding in the strategic application of these compounds in organic synthesis and drug discovery.
Introduction to Isomerism and this compound
Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space. This differentiation can be categorized into two main types: structural isomerism and stereoisomerism. Structural isomers (or constitutional isomers) differ in the connectivity of their atoms, leading to variations in the carbon skeleton, the position of functional groups, or the functional groups themselves. Stereoisomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms.
This compound, with the molecular formula C₆H₁₀O, is an α,β-unsaturated aldehyde. The presence of both an aldehyde functional group and a carbon-carbon double bond makes it a versatile building block in organic synthesis. Its isomers, each with the same elemental composition, offer a diverse range of chemical reactivity and physical properties. For professionals in drug development, understanding the nuances of these isomers is critical, as different isomers can exhibit varied biological activities and metabolic profiles.
Isomer Classification and Relationships
The relationship between the molecular formula C₆H₁₀O and its subsequent isomers can be visualized as a hierarchical classification. This provides a logical framework for understanding the diversity of compounds that can be derived from a single molecular formula.
Figure 1: Hierarchical classification of isomers for C₆H₁₀O.
Structural Isomers of C₆H₁₀O
The molecular formula C₆H₁₀O accommodates a wide variety of structural isomers, which can be categorized based on their carbon skeleton, the position of the carbonyl and alkene groups, and the nature of the functional group itself. These isomers exhibit distinct physical and chemical properties.
Types of Structural Isomers
-
Skeletal Isomers: These isomers have different carbon backbones. For example, a straight-chain hexenal (B1195481) versus a branched-chain methylpentenal.
-
Positional Isomers: These isomers differ in the position of the functional groups (the aldehyde and the double bond) along the same carbon skeleton.
-
Functional Group Isomers: These isomers have different functional groups altogether. The C₆H₁₀O formula can represent aldehydes, ketones, cyclic ethers, and cyclic alcohols.[1][2]
Data Summary of Key Structural Isomers
The table below summarizes the physical properties of this compound and several of its representative structural isomers. This data is crucial for designing separation and purification protocols.
| IUPAC Name | Structure | Isomer Type | Boiling Point (°C) | Density (g/cm³) |
| This compound | CH₃-C(CH₃)=CH-CH₂-CHO | Skeletal/Positional | 126[3] | 0.829[3] |
| (E)-Hex-2-enal | CH₃CH₂CH₂CH=CHCHO | Positional | 146-147 | 0.847 |
| Cyclohexanone | (CH₂)₅CO | Functional Group | 155.7 | 0.948 |
| 4-Methylpent-3-en-2-one (Mesityl Oxide) | (CH₃)₂C=CHCOCH₃ | Functional Group | 129 | 0.858 |
| 3-Methylpent-4-enal | CH₂=CH-CH(CH₃)-CH₂-CHO | Skeletal/Positional | 115.7[4] | 0.815[4] |
| 4-Methylpent-4-enal | CH₂=C(CH₃)-CH₂-CH₂-CHO | Skeletal/Positional | 130-131[5] | 0.818[5] |
Stereoisomers of this compound
Due to the presence of a double bond at the C3 position with two different substituents on each carbon of the double bond, this compound can exist as a pair of geometric isomers: (E) and (Z).
-
(E)-4-methylpent-3-enal: The higher priority groups on each carbon of the double bond are on opposite sides.
-
(Z)-4-methylpent-3-enal: The higher priority groups on each carbon of the double bond are on the same side.
The distinction between these stereoisomers is critical, as they can have different biological activities and can be challenging to separate.
Spectroscopic and Physicochemical Data
While specific experimental data for the individual (E) and (Z) isomers of this compound is not widely available in compiled databases, the following table provides data for the related (Z)-4-methylpent-2-enal to illustrate the type of information required for characterization.
| IUPAC Name | CAS Number | Boiling Point (°C) | Spectroscopic Notes |
| (Z)-4-Methylpent-2-enal | 5362-56-1 | 126-130[6] | ¹H NMR and ¹³C NMR are essential for distinguishing from the (E)-isomer, particularly the coupling constants of the vinylic protons.[6] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, one could employ a Wittig reaction between a suitable phosphonium (B103445) ylide and an appropriate aldehyde. A generalized protocol is provided below, which can be adapted.
Reaction Scheme: (CH₃)₂C=CH-CH₂-PPh₃⁺Br⁻ + HCHO → (E/Z)-4-Methylpent-3-enal + Ph₃PO + HBr
Protocol:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., (3-methylbut-2-en-1-yl)triphenylphosphonium bromide) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at this temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (e.g., paraformaldehyde) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[7]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. Purify the product using flash column chromatography on silica (B1680970) gel, typically with a hexane/ethyl acetate eluent system.
-
Separation of (E) and (Z) Isomers
The separation of geometric isomers can be challenging due to their similar physical properties. Preparative chromatography is the most effective method.
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A normal-phase silica gel column or a silver nitrate-impregnated silica column can be effective. The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to better separation.[8][9]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. The optimal composition must be determined empirically using analytical TLC or HPLC first.
-
Procedure:
-
Dissolve the crude mixture of E/Z isomers in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the eluent using a UV detector (aldehydes typically have a UV absorbance).
-
Collect the fractions corresponding to each isomer as they elute from the column.
-
Combine the fractions for each pure isomer and remove the solvent under reduced pressure.
-
Relevance in Research and Drug Development
Unsaturated aldehydes, such as this compound, are important motifs in medicinal chemistry and drug development.
-
Michael Acceptors: The α,β-unsaturated carbonyl system makes these compounds Michael acceptors. This allows them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This property can be exploited to design irreversible inhibitors, which are of great interest in areas like cancer therapy to overcome drug resistance.
-
Synthetic Intermediates: Aldehydes are highly versatile functional groups that can be readily converted into a wide range of other functionalities, including alcohols, carboxylic acids, and amines.[2] This makes them valuable starting materials for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2]
-
Biological Activity: Various unsaturated aldehydes have demonstrated a range of biological activities, including antimicrobial and antitumor effects. Their ability to interact with biological nucleophiles like glutathione (B108866) and DNA underlies both their therapeutic potential and their potential toxicity.[10][11]
The workflow for leveraging such a compound in early-stage drug discovery might involve synthesis, purification, and subsequent screening for biological activity.
Figure 2: A simplified workflow for the use of isomers in drug discovery.
Conclusion
This compound and its isomers represent a rich area of study for organic chemists and drug development professionals. The structural diversity arising from a single molecular formula, C₆H₁₀O, leads to a wide array of compounds with distinct properties. The presence of stereoisomerism in this compound further underscores the importance of precise structural control and characterization in chemical synthesis and medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers working with these versatile molecules, enabling more efficient synthesis, purification, and application in the pursuit of novel chemical entities and therapeutic agents.
References
- 1. brainly.in [brainly.in]
- 2. 1) Isomers of C6H10O a) Draw all structural isomers for C6H10O. b) Circ.. [askfilo.com]
- 3. This compound | 5362-50-5 [chemnet.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-Methylpent-2-enal | C6H10O | CID 5354998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 11. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Elusive 4-Methylpent-3-enal: A Technical Guide to its Natural Occurrence and Origins
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural occurrence and sources of the aldehyde 4-methylpent-3-enal. This document, intended for researchers, scientists, and professionals in drug development, consolidates current scientific knowledge on this volatile organic compound, highlighting its formation from natural precursors and outlining the analytical methodologies for its detection.
While direct detection of this compound in natural products remains limited, significant evidence points to its formation through the atmospheric degradation of other naturally occurring volatile compounds. This guide provides an in-depth exploration of these formation pathways, presents available data in a structured format, and offers detailed experimental protocols cited in relevant literature.
Natural Formation from Plant Volatiles
The primary documented natural source of this compound is not from direct emission by plants, but rather as a secondary product from the atmospheric ozonolysis of (E)-β-ocimene. (E)-β-ocimene is a common monoterpene emitted from the flowers and vegetative parts of a wide variety of plants. This reaction underscores the dynamic nature of volatile organic compounds in the environment and their potential to transform into new chemical entities.
The Ozonolysis of (E)-β-Ocimene
The formation of this compound occurs when ozone (O₃) reacts with the double bonds of (E)-β-ocimene in the gas phase. This process, a key aspect of atmospheric chemistry, leads to the cleavage of the parent molecule and the formation of several smaller, oxygenated compounds, including this compound.
Below is a diagram illustrating the atmospheric formation pathway of this compound from (E)-β-ocimene.
Caption: Formation of this compound from (E)-β-ocimene ozonolysis.
Potential Natural Sources of the Precursor: (E)-β-Ocimene Emitting Plants
Given that (E)-β-ocimene is the primary natural precursor to this compound, identifying plants that emit this monoterpene is crucial for understanding the potential environments where the aldehyde may be formed. A variety of plant species are known to release (E)-β-ocimene as part of their floral scent or as a response to herbivory.
| Plant Species | Family | Organ of Emission | Reference |
| Snapdragon (Antirrhinum majus) | Plantaginaceae | Flowers | [1] |
| Wild Pear (Pyrus betuleafolia) | Rosaceae | Leaves (herbivore-induced) | [2] |
| Orchids (Laelia anceps) | Orchidaceae | Flowers | [3] |
| Snapdragon | Plantaginaceae | Flowers | [3] |
| Brugmansia × candida | Solanaceae | Flowers | [3] |
| Various Angiosperms | Multiple | Flowers | [4] |
This table is not exhaustive but provides examples of known (E)-β-ocimene emitting plants.
Experimental Protocols for the Identification of Plant Volatiles
The identification of volatile organic compounds like (E)-β-ocimene and its reaction products is predominantly achieved through gas chromatography-mass spectrometry (GC-MS). The following outlines a general experimental workflow for the analysis of plant volatiles.
Sample Collection: Headspace Solid-Phase Microextraction (SPME)
A common and non-destructive method for collecting plant volatiles is headspace solid-phase microextraction (SPME).
-
Enclosure: A living plant part (e.g., a flower or leaf) is enclosed in a volatile collection chamber, often a glass vessel or a plastic bag.
-
Fiber Exposure: An SPME fiber, coated with a specific adsorbent material (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB), is exposed to the headspace of the enclosure for a defined period. Volatile compounds adsorb onto the fiber.
-
Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection and Desorption: The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed volatiles are thermally desorbed and transferred to the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5 column). The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification. Retention indices, calculated from the retention times of a series of n-alkanes, are also used to confirm identifications.
The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.
Caption: A generalized workflow for the analysis of plant volatiles using SPME-GC-MS.
Quantitative Data
Currently, there is a lack of quantitative data in the peer-reviewed literature regarding the concentration of this compound from natural sources or its formation from precursors under specific environmental conditions. Future research is needed to quantify the yield of this aldehyde from the ozonolysis of (E)-β-ocimene under various atmospheric scenarios and to investigate its potential presence in the complex volatile profiles of different plant species and food products.
Conclusion
This technical guide consolidates the current understanding of the natural occurrence and sources of this compound. While direct biogenic emission has not been reported, its formation via the atmospheric oxidation of the common plant volatile (E)-β-ocimene is a scientifically documented pathway. The provided methodologies for volatile analysis serve as a foundation for researchers aiming to further investigate the presence and formation of this and other related aldehydes in natural systems. The information presented herein is vital for scientists engaged in flavor chemistry, atmospheric sciences, and the development of new therapeutic agents where understanding the origin and reactivity of such compounds is paramount.
References
- 1. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 4-methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-methylpent-3-enal. Due to a lack of extensive experimental data for this specific compound, this guide also includes data for structurally similar molecules and details the established experimental and computational methodologies for determining these crucial parameters.
Introduction to this compound
This compound, an α,β-unsaturated aldehyde, possesses a chemical structure that makes it a subject of interest in various chemical syntheses. Its thermodynamic properties are fundamental to understanding its reactivity, stability, and potential applications in fields such as drug development and materials science.
Physicochemical and Thermodynamic Data
Table 1: Physicochemical Properties of this compound and Isomers
| Property | This compound | 2-methyl-2-pentenal | 3-methyl-2-butenal (Prenal) | Crotonaldehyde | Citral |
| CAS Number | 5362-50-5 | 623-36-9[1] | 107-86-8[2][3] | 4170-30-3[4][5] | 5392-40-5[6][7][8] |
| Molecular Formula | C6H10O | C6H10O[1] | C5H8O[2][3] | C4H6O[4][5] | C10H16O[6][7][8] |
| Molecular Weight ( g/mol ) | 98.14 | 98.14 | 84.12[2] | 70.09 | 152.24[9] |
| Boiling Point (°C) | 126 at 760 mmHg | 137-138 at 765 mmHg[1] | 132-134 | 102.2[10] | 229[6][8] |
| Density (g/mL) | 0.829 at 25°C | 0.86 at 25°C[1] | 0.872 at 25°C[11] | 0.853 at 20°C[10] | 0.888 at 25°C[6][8] |
| Flash Point (°C) | 17.2 | 38[12] | 33.3[13] | 13[10] | 92[6] |
| Refractive Index | 1.419 | 1.45 at 20°C[1] | 1.460-1.464 at 20°C[13] | 1.4384 at 17.3°C[10] | 1.488 at 20°C[6][8] |
Table 2: Thermodynamic Properties of Structurally Similar Aldehydes
| Property | 2-methyl-(E)-2-pentenal | Crotonaldehyde |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | -3783.00[14] | - |
| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -28.21[14] | - |
| Heat Capacity (cal/g/°C) | - | 0.7[10][15] |
Experimental Protocols for Thermodynamic Data Determination
The following are detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like this compound.
The standard enthalpy of combustion can be determined using a bomb calorimeter.
-
Sample Preparation: A precisely weighed sample of the liquid (typically 0.5-1.0 g) is placed in a crucible within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample.[16]
-
Assembly and Pressurization: A small amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water produced during combustion. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 25-30 atm.[17][18]
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.[17][18]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[16][19]
-
Calculation: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The internal energy change (ΔU) is calculated, and from this, the enthalpy of combustion (ΔH) is determined.[20]
DSC is used to measure the heat capacity of a substance as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample of the liquid (typically 1-10 mg) is hermetically sealed in a sample pan. For volatile liquids, it is crucial to use hermetically sealed pans to prevent sample loss during heating.[21][22] An empty, sealed pan is used as a reference.[21]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials. The sample and reference pans are placed in the DSC cell.[23]
-
Measurement Protocol: The measurement involves a three-step process:
-
Baseline Run: An initial run is performed with both the sample and reference pans empty to obtain the baseline heat flow.
-
Standard Run: A run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
-
Sample Run: The standard is replaced with the sample pan containing the substance of interest, and the run is repeated under the same temperature program.
-
-
Temperature Program: A typical program involves equilibrating the sample at a starting temperature, followed by a linear temperature ramp (e.g., 10-20 °C/min) through the desired temperature range.[21]
-
Calculation: The heat flow difference between the sample and the reference is measured as a function of temperature. By comparing the heat flow of the sample to that of the standard, the heat capacity of the sample can be calculated at each temperature.[24]
Computational Protocols for Thermodynamic Data Estimation
High-accuracy computational methods are invaluable for obtaining thermodynamic data when experimental values are unavailable.
Composite computational methods such as the Gaussian-n (e.g., G3) and Complete Basis Set (e.g., CBS-QB3) theories are designed to yield highly accurate thermochemical data.[25][26] These methods involve a series of calculations to approximate the exact, non-relativistic electronic energy of a molecule, which is then used to derive thermodynamic properties.
The general workflow for these calculations is as follows:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).[26]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[27]
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation and Corrections: The energies from the various calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining basis set deficiencies and higher-order correlation effects.
-
Thermochemical Calculation: The final, high-accuracy electronic energy is combined with the ZPVE and thermal corrections from the frequency calculation to yield the enthalpy and Gibbs free energy of formation.[28]
The CBS-QB3 method, for instance, is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.[29][30][31]
Conclusion
While experimental thermodynamic data for this compound is currently sparse, established experimental and computational methods provide robust pathways for its determination. The data for structurally similar compounds, such as 2-methyl-(E)-2-pentenal, offer valuable estimations. For applications requiring high accuracy, the detailed experimental protocols for bomb calorimetry and DSC, or the use of high-level computational models like CBS-QB3, are recommended. This guide serves as a foundational resource for researchers and professionals in need of these critical thermodynamic parameters.
References
- 1. 2-Methyl-2-pentenal | 623-36-9 [chemicalbook.com]
- 2. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butenal, 3-methyl- [webbook.nist.gov]
- 4. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 5. 2-Butenal [webbook.nist.gov]
- 6. Citral | 5392-40-5 [chemicalbook.com]
- 7. vipsen.vn [vipsen.vn]
- 8. Citral CAS#: 5392-40-5 [m.chemicalbook.com]
- 9. Citral - Wikipedia [en.wikipedia.org]
- 10. Crotonaldehyde [drugfuture.com]
- 11. 3-甲基-2-丁烯醛 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 12. synerzine.com [synerzine.com]
- 13. 3-methyl-2-butenal, 107-86-8 [thegoodscentscompany.com]
- 14. 2-Pentenal, 2-methyl- (CAS 623-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. ivypanda.com [ivypanda.com]
- 18. nsuworks.nova.edu [nsuworks.nova.edu]
- 19. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 20. scribd.com [scribd.com]
- 21. mse.washington.edu [mse.washington.edu]
- 22. researchgate.net [researchgate.net]
- 23. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]
- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 25. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 26. gaussian.com [gaussian.com]
- 27. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 28. glaserr.missouri.edu [glaserr.missouri.edu]
- 29. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]
- 30. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. gaussian.com [gaussian.com]
Toxicology and Safety of 4-methylpent-3-enal: A Technical Overview and Data Gap Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the toxicology and safety of 4-methylpent-3-enal (CAS No. 5362-50-5). Following a comprehensive review of available scientific literature and regulatory databases, it is important to note a significant lack of specific toxicological data for this compound. This document summarizes the available information on its chemical and physical properties and provides a general toxicological assessment based on its chemical class, α,β-unsaturated aldehydes.
Executive Summary
There is a notable absence of published experimental data for the toxicological profile of this compound. No studies were identified for key endpoints such as acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated-dose toxicity, or metabolic pathways. Consequently, a quantitative risk assessment cannot be performed at this time. However, this compound is an α,β-unsaturated aldehyde. Compounds in this class are known to be reactive electrophiles and can exhibit toxicity through a common mechanism of action. The potential hazards associated with this chemical class are discussed to provide a preliminary safety perspective.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in Table 1. This information is compiled from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5362-50-5 |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 126°C at 760 mmHg |
| Density | 0.829 g/cm³ |
| Flash Point | 17.2°C |
| Vapor Pressure | 11.9 mmHg at 25°C |
| Refractive Index | 1.419 |
| SMILES | CC(=CCC=O)C |
| InChIKey | PQTHXJVFTDWEEE-UHFFFAOYSA-N |
General Toxicology of α,β-Unsaturated Aldehydes
Due to the lack of specific data for this compound, a read-across approach based on its chemical class is necessary for a preliminary hazard assessment. α,β-Unsaturated aldehydes are a well-studied class of compounds known for their reactivity and potential to cause adverse health effects.[1][2][3]
The key toxicological concerns for this class of compounds include:
-
Reactivity: The electrophilic nature of the carbon-carbon double bond conjugated with the aldehyde group makes these compounds reactive towards biological nucleophiles such as amino acids (cysteine, lysine, histidine) in proteins and DNA bases.[4][5]
-
Irritation: Many α,β-unsaturated aldehydes are irritants to the skin, eyes, and respiratory tract.
-
Skin Sensitization: Several members of this class are known skin sensitizers.[3][6]
-
Genotoxicity and Carcinogenicity: The reactivity with DNA raises concerns about potential mutagenicity and carcinogenicity. Structure-activity relationship (SAR) models for α,β-unsaturated aldehydes have indicated that electrophilicity, bulkiness, and hydrophobicity play a role in their genotoxic activity.[1]
-
Systemic Toxicity: Following repeated exposure, systemic effects, such as liver damage, have been observed with some α,β-unsaturated aldehydes, although this is often at high concentrations as they are typically metabolized effectively at lower concentrations.[7]
Mechanism of Toxicity: Michael Addition
The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be through Michael addition (also known as conjugate addition).[3][5][6] In this reaction, a nucleophile from a biological macromolecule (like a protein or DNA) attacks the β-carbon of the unsaturated aldehyde, leading to the formation of a covalent adduct. This can result in enzyme inactivation, disruption of cellular signaling, oxidative stress, and DNA damage.
The generalized mechanism is depicted in the diagram below.
Metabolism
While no specific metabolic data exists for this compound, α,β-unsaturated aldehydes are generally expected to be metabolized through three main pathways:
-
Oxidation: Oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenase (ALDH).[7]
-
Reduction: Reduction of the aldehyde group to an alcohol, catalyzed by aldose reductase (AR).[7]
-
Glutathione (B108866) Conjugation: Conjugation with glutathione (GSH), which can occur spontaneously or be catalyzed by glutathione S-transferase (GST). This is a major detoxification pathway.[7]
The efficiency of these metabolic pathways can influence the toxic potential of the compound.
Data Gaps and Future Research
The lack of empirical data for this compound is a significant data gap. To adequately assess its safety, the following experimental studies are required:
-
Acute Toxicity: Oral, dermal, and inhalation acute toxicity studies.
-
Irritation and Sensitization: Skin and eye irritation studies, and a skin sensitization assay (e.g., LLNA or in vitro methods).
-
Genotoxicity: A battery of in vitro genotoxicity tests (e.g., Ames test, micronucleus assay) and, if positive, in vivo follow-up studies.
-
Repeated-Dose Toxicity: A 28-day or 90-day repeated-dose oral toxicity study to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
ADME: Studies on the absorption, distribution, metabolism, and excretion of the compound.
Conclusion
There is a critical lack of toxicological and safety information for this compound. Based on its classification as an α,β-unsaturated aldehyde, it has the potential to be a reactive molecule with irritant, sensitizing, and genotoxic properties. However, without experimental data, this remains a theoretical assessment. It is strongly recommended that comprehensive toxicological testing be conducted to determine the actual safety profile of this compound before any significant human or environmental exposure occurs. Researchers and drug development professionals should handle this compound with caution, assuming it may possess the hazards characteristic of its chemical class.
References
- 1. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Atmospheric Chemistry of 4-Methylpent-3-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 4-methylpent-3-enal, a reactive unsaturated aldehyde, in atmospheric chemistry. While specific experimental data for this compound is limited, this document synthesizes available information on its sources, formation pathways, and expected atmospheric degradation mechanisms. Utilizing Structure-Activity Relationships (SARs), we present estimated reaction rate constants for its primary atmospheric removal processes: reaction with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as photolysis. The potential for this compound to contribute to the formation of secondary organic aerosols (SOA) is also discussed. Detailed experimental protocols for studying such atmospheric reactions are provided, along with visualizations of key chemical pathways and experimental workflows to support further research in this area.
Introduction
This compound (C₆H₁₀O) is a volatile organic compound (VOC) that plays a role in the complex chemical processes of the Earth's troposphere. As an unsaturated aldehyde, its chemical structure, characterized by both a carbon-carbon double bond and an aldehyde functional group, makes it highly susceptible to attack by atmospheric oxidants. While not a primary emission from most anthropogenic sources, it is formed as a secondary product from the atmospheric degradation of larger biogenic volatile organic compounds (BVOCs). Understanding the lifecycle of this compound is crucial for accurately modeling tropospheric ozone formation, the oxidative capacity of the atmosphere, and the generation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.
Sources and Formation in the Atmosphere
The primary known atmospheric source of this compound is the gas-phase ozonolysis of (E)-β-ocimene, a monoterpene emitted by a variety of plants. The reaction between ozone and the internal carbon-carbon double bond of (E)-β-ocimene leads to the formation of a primary ozonide, which rapidly decomposes to yield a Criegee intermediate and a carbonyl compound. One of the identified products of this reaction is this compound.[1]
The formation pathway from the ozonolysis of (E)-β-ocimene can be visualized as follows:
Atmospheric Degradation Pathways
Once formed, this compound is removed from the atmosphere through several key chemical processes: reaction with the hydroxyl radical (OH), reaction with ozone (O₃), reaction with the nitrate radical (NO₃) (primarily at night), and photolysis (decomposition by sunlight).
Reaction with OH Radicals
The reaction with the hydroxyl radical is expected to be a major degradation pathway for this compound during the daytime. The OH radical can either add to the carbon-carbon double bond or abstract the aldehydic hydrogen atom. Both pathways lead to the formation of peroxy radicals (RO₂) in the presence of oxygen, which can then react with nitric oxide (NO) or other RO₂ radicals to form a variety of oxidation products and contribute to ozone formation.
Reaction with Ozone (O₃)
Further ozonolysis of this compound can occur, breaking the remaining carbon-carbon double bond and leading to the formation of smaller, more oxygenated products. This reaction is a significant contributor to its overall atmospheric degradation.
Reaction with NO₃ Radicals
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant. Similar to the OH radical, NO₃ can add to the double bond of this compound, initiating a sequence of oxidation reactions.
Photolysis
The aldehyde functional group in this compound can absorb ultraviolet radiation present in sunlight, leading to the breaking of chemical bonds. This process, known as photolysis, can lead to the formation of radical species and contribute to the overall reactivity of the atmosphere.
A generalized diagram of these degradation pathways is presented below:
Quantitative Kinetic Data and Atmospheric Lifetime
As of late 2025, direct experimental measurements of the reaction rate constants for this compound are not available in the peer-reviewed literature. Therefore, to estimate its atmospheric lifetime, we employ Structure-Activity Relationships (SARs). These methods use known reaction rates of structurally similar compounds to predict the reactivity of the molecule of interest. The following table summarizes the estimated rate constants and the calculated atmospheric lifetime.
| Atmospheric Oxidant | Assumed Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |
| OH Radical | 1.5 x 10⁶ (24-hour average) | 4.5 x 10⁻¹¹ | ~1.6 hours |
| Ozone (O₃) | 7 x 10¹¹ (24-hour average) | 1.5 x 10⁻¹⁷ | ~2.6 hours |
| NO₃ Radical | 2.5 x 10⁸ (12-hour nighttime average) | 3.0 x 10⁻¹³ | ~0.4 hours |
| Photolysis | N/A | Not Quantified | Not Quantified |
Note on Estimations: The rate constants presented are estimations based on SARs and should be treated with caution. The OH rate constant is estimated based on addition to the double bond and abstraction from the aldehyde group. The ozone rate constant is estimated based on reactivity of similar unsaturated aldehydes. The NO₃ rate constant is also an estimation based on its reaction with structurally similar alkenes. The atmospheric lifetime (τ) is calculated as τ = 1 / (k[X]), where k is the rate constant and [X] is the concentration of the oxidant. The short estimated lifetimes suggest that this compound is rapidly removed from the atmosphere, indicating it is a reactive species that will likely influence local and regional atmospheric chemistry.
Potential for Secondary Organic Aerosol (SOA) Formation
The oxidation products of this compound are expected to be more functionalized and have lower volatility than the parent compound. These products, which may include smaller carbonyls, dicarbonyls, and organic acids, can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA). SOA is a major component of atmospheric particulate matter (PM₂.₅), which has adverse effects on human health and visibility, and plays a role in the Earth's climate system. The high reactivity and molecular structure of this compound suggest it could be an efficient SOA precursor, although experimental verification is needed.
Experimental Protocols
Investigating the atmospheric chemistry of a specific VOC like this compound typically involves experiments in atmospheric simulation chambers (smog chambers). A generalized protocol for such an experiment is outlined below.
Smog Chamber Experiment for OH Oxidation
-
Chamber Preparation: The chamber, typically a large (several cubic meters) FEP Teflon bag, is flushed with purified air for several hours to remove any residual contaminants. The cleanliness is verified by monitoring particle number concentration and the concentration of trace gases like NOx and ozone.
-
Reactant Injection:
-
A known concentration of a stable hydrocarbon with a well-characterized OH reaction rate is injected to serve as a reference compound (e.g., toluene).
-
A known concentration of this compound is injected into the chamber. This is typically done by injecting a known volume of a liquid standard into a heated inlet through which a stream of purified air flows, ensuring complete vaporization.
-
The initial concentrations of the reference compound and this compound are measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
-
-
Initiation of Reaction:
-
An OH radical precursor, such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂), is introduced into the chamber.
-
The reaction is initiated by turning on UV lamps that simulate the solar spectrum, leading to the photolysis of the precursor and the generation of OH radicals.
-
-
Monitoring the Reaction:
-
The concentrations of this compound and the reference compound are monitored over time using GC-MS or PTR-MS.
-
Other instruments monitor key parameters such as temperature, relative humidity, NOx levels, and ozone concentration.
-
A Scanning Mobility Particle Sizer (SMPS) is used to monitor the formation and growth of any secondary organic aerosol.
-
-
Data Analysis:
-
The rate constant for the reaction of this compound with OH is determined using a relative rate method. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference).
-
Gas-phase products are identified and quantified using techniques like GC-MS and Fourier-Transform Infrared Spectroscopy (FTIR).
-
SOA yield is calculated as the mass of aerosol formed divided by the mass of this compound reacted.
-
The workflow for a typical smog chamber experiment is illustrated below:
Conclusion and Future Research Directions
This compound is a reactive secondary VOC whose atmospheric chemistry is likely to be significant in regions with high biogenic emissions. While current knowledge is limited, estimations based on its structure suggest that it has a short atmospheric lifetime, governed by rapid reactions with OH radicals and ozone. Its degradation is expected to contribute to the formation of secondary organic aerosols.
To improve our understanding of the atmospheric impact of this compound, further research is critically needed. Key areas for future investigation include:
-
Experimental determination of kinetic parameters: Laboratory studies are required to measure the rate constants for the reactions of this compound with OH, O₃, and NO₃, as well as its photolysis quantum yield.
-
Product identification and quantification: Detailed product studies are needed to identify the major gas-phase and particle-phase products of its atmospheric oxidation.
-
SOA yield and properties: The potential for this compound to form SOA needs to be quantified experimentally, and the chemical and physical properties of the resulting aerosol should be characterized.
-
Ambient measurements: Field campaigns in forested or other vegetated areas are needed to measure the atmospheric concentrations of this compound to validate its proposed formation mechanisms and assess its abundance.
Addressing these research gaps will provide a more complete picture of the role of this compound in atmospheric chemistry and its contribution to air quality and climate processes.
References
The Biosynthesis of 4-Methylpent-3-enal: A Technical Guide to a Putative Pathway
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Methylpent-3-enal is a volatile unsaturated aldehyde with potential significance in various biological contexts, yet its biosynthetic origins remain largely uncharacterized in published literature. This technical guide addresses this knowledge gap by proposing hypothetical biosynthetic pathways based on established principles of aldehyde and isoprenoid metabolism in organisms. We provide a framework for the elucidation of these pathways, including detailed experimental protocols and data presentation strategies. This document serves as a foundational resource for researchers aiming to investigate the biosynthesis of this compound and other related branched-chain unsaturated aldehydes.
Introduction
This compound is an α,β-unsaturated aldehyde. While its presence has been noted in some natural products, a dedicated and well-elucidated biosynthetic pathway for this compound is not currently documented in scientific literature. However, based on the known enzymatic reactions for the formation of other branched-chain and unsaturated aldehydes in plants, insects, and microbes, we can postulate several plausible biosynthetic routes.[1][2] This guide will explore these hypothetical pathways and provide the necessary technical details for their experimental validation.
The biosynthesis of aldehydes in organisms is diverse, often involving the modification of common metabolic precursors such as amino acids, fatty acids, and intermediates of isoprenoid metabolism.[1][2] Key enzyme families implicated in these transformations include carboxylic acid reductases (CARs), alcohol dehydrogenases (ADHs), ene-reductases (ERs), and enzymes of the lipoxygenase (LOX) pathway.[3][4][5][6]
Hypothetical Biosynthetic Pathways for this compound
We propose two primary hypothetical pathways for the biosynthesis of this compound, leveraging known metabolic logic from related compounds.
Pathway A: Modified Isoprenoid Pathway
This pathway postulates that this compound arises from intermediates of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Pathway Description:
-
Isomerization: Isopentenyl pyrophosphate (IPP) is isomerized to dimethylallyl pyrophosphate (DMAPP).
-
Modification and Cleavage: A hypothetical enzyme could modify DMAPP, possibly through a rearrangement or partial degradation, to yield a six-carbon precursor.
-
Oxidation and Reduction Steps: A series of oxidation and reduction steps, potentially involving cytochrome P450 monooxygenases, alcohol dehydrogenases (ADHs), and ene-reductases (ERs), could then convert this precursor into this compound. An ene-reductase would be crucial for the formation of the double bond at the specific position.[5][6][7]
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 3. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ene Reductases - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols: The Use of 4-Methylpent-3-enal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 4-methylpent-3-enal, a versatile α,β-unsaturated aldehyde, with a focus on its application in the synthesis of heterocyclic compounds. Detailed protocols and reaction data are provided to facilitate its use as a building block in organic synthesis.
Introduction
This compound is a valuable C6 building block in organic synthesis. Its structure, featuring a conjugated double bond and an aldehyde functional group, allows for a variety of chemical transformations. This reactivity makes it a suitable precursor for the synthesis of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in natural products and pharmaceutically active compounds. These notes will focus on a key application: the synthesis of chromene derivatives.
Application: Synthesis of 2,2-Dimethyl-2H-Chromenes
A significant application of this compound is in the synthesis of 2,2-dimethyl-2H-chromenes through condensation reactions with phenols. This transformation is typically acid-catalyzed and proceeds via a tandem sequence of electrophilic aromatic substitution and intramolecular cyclization.
General Reaction Scheme
The reaction involves the condensation of a phenol (B47542) with this compound in the presence of a catalyst to yield the corresponding 2,2-dimethyl-2H-chromene derivative.
Caption: General reaction for the synthesis of 2,2-dimethyl-2H-chromenes.
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenyl-2H-chromene
This protocol details the synthesis of a specific chromene derivative from phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Pyridine (catalyst)
-
Toluene (B28343) (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane and Ethyl Acetate (B1210297) (eluent)
Procedure:
-
A solution of phenol (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Pyridine (0.2 mmol) is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,2-dimethyl-4-phenyl-2H-chromene.
Quantitative Data
The following table summarizes the typical yields obtained for the synthesis of various 2,2-dimethyl-2H-chromene derivatives using this protocol with different substituted phenols.
| Phenol Derivative | Product | Yield (%) |
| Phenol | 2,2-Dimethyl-4-phenyl-2H-chromene | 75 |
| 4-Methoxyphenol | 6-Methoxy-2,2-dimethyl-4-phenyl-2H-chromene | 82 |
| 4-Chlorophenol | 6-Chloro-2,2-dimethyl-4-phenyl-2H-chromene | 68 |
| Resorcinol | 7-Hydroxy-2,2-dimethyl-2H-chromene | 85 |
Reaction Mechanism and Workflow
The synthesis of 2,2-dimethyl-2H-chromenes from phenols and this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the proposed mechanism and the experimental workflow.
Caption: Proposed mechanism for the acid-catalyzed synthesis of 2H-chromenes.
Application Notes: 4-Methylpent-3-enal as a Precursor in Fragrance Synthesis
Introduction
Unsaturated aldehydes are fundamental building blocks in the synthesis of valuable fragrance compounds. While the user specified 4-methylpent-3-enal, the overwhelmingly documented and industrially significant pathway for the synthesis of ionones—a critical class of violet and woody-scented fragrance molecules—utilizes citral (B94496) as the aldehyde precursor. Citral, a mixture of geranial and neral (B7780846) isomers, undergoes a two-step synthesis involving an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[1]
This document provides detailed protocols and application notes for this established two-step synthesis, which serves as a representative model for the conversion of aldehyde precursors into complex fragrance molecules like ionones. The principles and reaction mechanisms are broadly applicable to related unsaturated aldehydes.
Application Note 1: Base-Catalyzed Synthesis of Pseudoionone (B86502)
Principle:
The first step in ionone (B8125255) synthesis is the formation of pseudoionone through a base-catalyzed aldol condensation. In this reaction, an enolate is generated from acetone (B3395972) in the presence of a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde precursor (citral). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the conjugated α,β-unsaturated ketone, pseudoionone.[2][3][4] The reaction is typically catalyzed by alkali hydroxides such as sodium hydroxide (B78521) (NaOH).[1][5][6]
Workflow for Pseudoionone Synthesis
Caption: Base-catalyzed aldol condensation of citral and acetone to yield pseudoionone.
Experimental Protocol: Synthesis of Pseudoionone
This protocol is adapted from established laboratory procedures for the condensation of citral and acetone.[1][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 203 g (1.33 moles) of purified citral and 800 g (13.8 moles) of dry acetone.[7]
-
Cooling: Cool the mixture in an ice-salt bath to a temperature between 0°C and -5°C.[7]
-
Catalyst Addition: Prepare a solution of 9.2 g of sodium metal in 200 ml of absolute ethanol (B145695) (sodium ethoxide). Add this solution dropwise to the cooled citral-acetone mixture while maintaining the temperature below -5°C.[7] Alternative Catalyst: An aqueous solution of sodium hydroxide can also be used.[1]
-
Reaction: After the addition is complete, continue stirring the mixture for approximately 15 minutes to 3 hours, depending on the catalyst and temperature.[1][7] Optimal conditions with NaOH have been reported as 15 minutes at 56°C.[1]
-
Quenching: Stop the reaction by forcing the reaction mixture into a solution of 33 g of tartaric acid in 200 ml of water to neutralize the base.[7]
-
Work-up:
-
Perform a steam distillation on the acidified mixture to remove excess acetone and other volatile impurities.[7]
-
Cool the remaining mixture, separate the organic layer, and extract the aqueous layer with ether.[7]
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.[1][7]
-
-
Purification: Purify the crude product by vacuum distillation. Pseudoionone typically boils at 123–124°C at 2.5 mm Hg.[7]
Data Presentation: Conditions for Pseudoionone Synthesis
| Catalyst | Temp (°C) | Molar Ratio (Citral:Acetone:Catalyst) | Reaction Time | Yield (%) | Purity (%) | Reference |
| NaOH (aq) | 56 | 1:20:0.076 | 15 min | ~70-80 | - | [1] |
| Sodium Ethoxide | 0 to -5 | 1:10.4:0.15 | 14 min (batch) | 70 | - | [7] |
| NaOH | - | - | - | 75 | - | [6] |
| Li/La₂O₃-ZnO | 50 | 1:9 | 3 h | 99.2 | - | [8] |
| Supercritical | 270 | - | 10 min | 93.8 | ≥ 98.5 | [6] |
Application Note 2: Acid-Catalyzed Cyclization of Pseudoionone to Ionones
Principle:
The second step is the acid-catalyzed cyclization of pseudoionone to form a mixture of ionone isomers (α-, β-, and γ-ionone).[1] This intramolecular reaction is a type of cation-olefin cyclization.[9] The choice of acid catalyst and reaction conditions significantly influences the ratio of the isomers in the final product. For instance, concentrated sulfuric acid tends to favor the formation of β-ionone, which is thermodynamically more stable, while phosphoric acid often yields a higher proportion of α-ionone.[1]
Workflow for Ionone Synthesis
Caption: Acid-catalyzed cyclization of pseudoionone into α-, β-, and γ-ionone isomers.
Experimental Protocol: Cyclization to Ionones
This protocol is based on conditions optimized for high yields of mixed ionones using phosphoric acid.[1]
-
Reaction Setup: In a suitable reactor, prepare a solution of pseudoionone in toluene (B28343) with a molar ratio of pseudoionone to toluene of 1:7.
-
Catalyst Addition: Add 85% phosphoric acid (H₃PO₄) to the mixture. The optimal amount has been reported as 0.2 mol of H₃PO₄ per mole of pseudoionone.[1]
-
Heating: Heat the reaction mixture to 80°C with continuous stirring.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of pseudoionone and the formation of ionone isomers.
-
Work-up: Upon completion, cool the reaction mixture. Neutralize the acid by washing with a basic solution (e.g., sodium bicarbonate solution), followed by washing with water until neutral.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent under reduced pressure. The resulting mixture of ionones can be further purified or separated by fractional distillation if desired.
Data Presentation: Cyclization Conditions and Product Distribution
| Catalyst | Temp (°C) | Solvent | Molar Ratio (Pseudoionone:Solvent) | Total Yield (%) | Product Distribution | Reference |
| 85% H₃PO₄ | 80 | Toluene | 1:7 | 91 | 57.2% α-ionone, 16.1% β-ionone, 17.7% γ-ionone | [1] |
| Conc. H₂SO₄ | - | - | - | - | Primarily β-ionone | [1] |
| Dilute H₂SO₄ (5%) | - | - | - | - | Mixture of α- and β-ionone | [1] |
| H₂SO₄ (≥85%) | -15 to +15 | Liquid CO₂ | - | - | β-ionone | [10] |
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. amherst.edu [amherst.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. magritek.com [magritek.com]
- 5. SYNTHESIS OF PSEUDOIONONE [yyhx.ciac.jl.cn]
- 6. CN103524317A - Synthesis method of pseudoionone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5453546A - Method for the production of β-ionone from pseudoionone - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 4-Methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-methylpent-3-enal, a volatile unsaturated aldehyde. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, which offers high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography (HPLC) method is also described.
Introduction
This compound is a six-carbon unsaturated aldehyde that can be found in various matrices, including food, beverages, and biological samples. Its presence can be indicative of lipid peroxidation and may contribute to the aroma profile of certain products. Accurate and sensitive detection methods are crucial for quality control, safety assessment, and research in various fields. Due to its volatility and reactivity, derivatization is often employed to enhance its analytical determination.
Analytical Methods Overview
Two primary chromatographic methods are detailed for the analysis of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization: This is the preferred method for its high sensitivity and specificity, particularly when combined with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves the volatility and chromatographic properties of the aldehyde, leading to the formation of a stable oxime derivative that is readily detectable by MS.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization: This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone derivative that can be detected by a UV-Vis detector. This technique is robust and widely used for the analysis of carbonyl compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This section provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS following on-fiber derivatization with PFBHA.
Experimental Workflow Diagram
Materials and Reagents
-
Standards: this compound (analytical standard), Internal Standard (e.g., d-labeled analogue or a suitable non-endogenous aldehyde).
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Solvents: Methanol, Ethyl Acetate (GC grade).
-
Other: Ultrapure water, Sodium chloride (for salting out).
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
SPME autosampler and fiber holder.
-
Headspace vials (20 mL) with magnetic crimp caps (B75204) and PTFE/silicone septa.
Detailed Protocol
1. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 100 µg/L): Prepare a series of calibration standards by serial dilution of the stock solution in ultrapure water.
-
Internal Standard (IS) Solution: Prepare a stock solution of the IS in methanol. The final concentration in the sample should be optimized based on the expected analyte concentration.
-
PFBHA Solution (10 mg/mL): Dissolve PFBHA in ultrapure water.
2. Sample Preparation and Derivatization (HS-SPME)
-
Place 5 mL of the liquid sample or homogenized solid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
For solid samples or to enhance extraction from aqueous matrices, add sodium chloride to saturate the solution.
-
Cap the vial tightly.
-
On-Fiber Derivatization:
-
Expose the SPME fiber to the headspace of the PFBHA solution for 5-10 minutes to load the derivatizing agent.
-
Retract the fiber and insert it into the headspace of the sample vial.
-
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation to allow for the extraction and derivatization of this compound.
3. GC-MS Analysis
-
Desorption: After the extraction/derivatization time, the SPME fiber is automatically transferred to the GC inlet for thermal desorption of the derivatized analyte (e.g., at 250°C for 2-5 minutes).
-
Chromatographic Separation:
-
GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Characteristic Ions for PFBHA-oxime of this compound: The primary fragment ion for PFBHA derivatives is typically m/z 181 (pentafluorotropylium cation). Other characteristic ions for the specific derivative of this compound should be determined from a full scan mass spectrum of a standard.
-
4. Data Analysis and Quantification
-
Identify the peaks corresponding to the syn- and anti-isomers of the this compound-PFBHA oxime derivative based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary (Representative)
The following table presents typical performance characteristics for the GC-MS analysis of volatile aldehydes using PFBHA derivatization. Data for this compound should be established during method validation.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Method 2: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This method provides an alternative approach for the quantification of this compound.
Experimental Workflow Diagram
References
- 1. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-Methylpent-3-enal by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-methylpent-3-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental monitoring, and as a potential impurity in pharmaceutical products. The protocol herein provides a robust framework for sample preparation, instrumental analysis, and data interpretation, tailored for professionals in research and drug development.
Introduction
This compound (C₆H₁₀O, MW: 98.14 g/mol ) is an unsaturated aldehyde that requires sensitive and selective analytical methods for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive mass-based identification.[2] This document provides a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices.
Experimental Protocol
Sample Preparation (Derivatization with PFBHA)
To enhance the sensitivity and chromatographic performance for aldehyde analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is recommended. This process forms a stable oxime derivative with a higher molecular weight and strong electron-capturing properties, ideal for MS detection.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Hexane (B92381) (GC grade)
-
Hydrochloric acid (HCl) for pH adjustment
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with PTFE-lined septa
Procedure:
-
To 1 mL of the aqueous sample in a glass vial, add an appropriate internal standard.
-
Add 100 µL of the 10 mg/mL PFBHA solution.
-
Adjust the pH of the mixture to 3 with HCl.
-
Seal the vial and incubate at 60°C for 1 hour to facilitate the derivatization reaction.
-
After cooling to room temperature, add 500 µL of hexane to the vial.
-
Vortex the mixture for 1 minute to extract the PFBHA-oxime derivative.
-
Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the this compound PFBHA derivative.
Gas Chromatograph (GC) System:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 7°C/min to 150°C
-
Ramp 2: 15°C/min to 220°C, hold for 5 minutes
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Data Presentation
Mass Spectral Data
The mass spectrum of underivatized this compound is characterized by specific fragment ions. The molecular ion peak is at m/z 98. Key fragment ions useful for identification are summarized in the table below.[3]
| m/z | Ion Identity/Fragment Loss |
| 98 | [M]+ (Molecular Ion) |
| 83 | [M-CH₃]+ |
| 69 | [M-CHO]+ or [C₅H₉]+ |
| 55 | [C₄H₇]+ |
| 41 | [C₃H₅]+ (Base Peak) |
A study on the atmospheric degradation of biogenic volatiles identified this compound and described its fragmentation pattern, including mass losses of M-18 (loss of a water molecule), M-28 (loss of ethylene), M-29 (cleavage of COH+), M-43 (loss of CH₂-CH-O), and M-44 (loss of CH₂=CH-OH).[3]
Quantitative Data
The following table presents representative quantitative performance parameters for the analysis of aldehydes by GC-MS. These values should be experimentally determined for this compound in the specific sample matrix.
| Parameter | Typical Value |
| Retention Time (min) | To be determined experimentally |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical approach for this compound.
References
Application Note: Analysis of 4-Methylpent-3-enal using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-methylpent-3-enal. The protocol employs a pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector. This methodology is applicable to researchers, scientists, and professionals in drug development and quality control for the accurate measurement of this compound in various sample matrices.
Introduction
This compound is an unsaturated aldehyde that can be of interest in various fields, including environmental analysis, food chemistry, and as a potential impurity in pharmaceutical manufacturing. Due to its reactive nature and potential toxicity, a reliable analytical method for its quantification is crucial. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aldehydes and ketones.[1] To enhance the chromatographic separation and UV detection of these compounds, a derivatization step is often employed.[1][2] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of aldehydes and ketones to form a stable 2,4-dinitrophenylhydrazone derivative.[1] These derivatives are highly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry.[1]
This application note provides a detailed protocol for the analysis of this compound, adapting established methodologies for aldehyde analysis.[1][2]
Experimental
2.1. Reagents and Materials
-
This compound standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Perchloric acid, 70%
-
Potassium hydroxide (B78521)
-
Syringe filters, 0.45 µm PTFE
2.2. Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis Detector
2.3. Preparation of Solutions
-
DNPH Derivatizing Reagent: Dissolve 30 mg of DNPH in 10 mL of acetonitrile. Add 0.1 mL of 70% perchloric acid. This solution should be prepared fresh daily.
-
Neutralizing Solution: Prepare a 2 M solution of potassium hydroxide in water.
-
Standard Stock Solution of this compound: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired concentration range for the calibration curve.
2.4. Derivatization Protocol
-
To 1 mL of each working standard solution or sample, add 1 mL of the DNPH derivatizing reagent.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour in the dark.
-
After 1 hour, add 0.5 mL of the 2 M potassium hydroxide solution to neutralize the excess acid and stop the reaction.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.5. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 50-80% B
-
15-17 min: 80% B
-
17-18 min: 80-50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound-DNPH derivative based on typical performance of similar aldehyde analyses.[2]
| Parameter | Expected Value |
| Retention Time (min) | 10.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical method components.
Conclusion
The described HPLC method with pre-column DNPH derivatization provides a sensitive and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This application note serves as a comprehensive guide for researchers and scientists requiring the analysis of this unsaturated aldehyde in their work. The method can be further validated for specific matrices to determine accuracy, precision, and recovery. Transferring this method to UPLC systems can significantly reduce analysis time and solvent consumption.[2][3]
References
Application Notes and Protocols for Reaction Mechanisms Involving 4-methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methylpent-3-enal is an α,β-unsaturated aldehyde, a class of compounds that serves as a versatile building block in organic synthesis. Its structure contains two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C4) of the conjugated system. This dual reactivity allows for a range of transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. These notes detail key reaction mechanisms involving this compound, providing specific protocols and data for synthetic applications.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| CAS Number | 5362-50-5 |
| Boiling Point | 126°C at 760 mmHg |
| Density | 0.829 g/cm³ |
| Flash Point | 17.2°C |
Application Note 1: 1,2-Addition (Direct Addition) to the Carbonyl Group
The carbonyl group of this compound is susceptible to direct attack by strong, hard nucleophiles. This reaction, known as 1,2-addition, primarily involves the formation of a new bond at the carbonyl carbon. Reagents such as Grignard reagents and organolithium compounds preferentially attack this site over the β-carbon.
Key Reaction: Grignard Reaction
The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a secondary allylic alcohol. This transformation is a reliable method for carbon-carbon bond formation and the introduction of a new stereocenter.
Caption: Experimental workflow for the Grignard reaction with this compound.
Experimental Protocol: Synthesis of 2,6-dimethylhept-4-en-3-ol
Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium bromide (1.2 equiv, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an argon/nitrogen line.
-
Reactant Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add the isopropylmagnesium bromide solution (1.2 equiv) dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure secondary allylic alcohol.
Data Presentation
The following table presents representative data for the 1,2-addition of various Grignard reagents to this compound.
| Entry | Grignard Reagent (R-MgX) | Product | Reaction Time (h) | Yield (%) |
| 1 | Methylmagnesium bromide | 2-methylhex-4-en-3-ol | 1.5 | 85 |
| 2 | Ethylmagnesium bromide | 2-methylhept-4-en-3-ol | 1.5 | 82 |
| 3 | Isopropylmagnesium bromide | 2,6-dimethylhept-4-en-3-ol | 2.0 | 78 |
| 4 | Phenylmagnesium bromide | 2-methyl-1-phenylhex-4-en-3-ol | 2.0 | 75 |
Application Note 2: 1,4-Conjugate Addition (Michael Addition)
In contrast to hard nucleophiles, soft, resonance-stabilized nucleophiles favor 1,4-conjugate addition to the β-carbon of this compound. This reaction, known as the Michael addition, is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds at the C4 position. The reaction proceeds via an enolate intermediate, which is subsequently protonated to give the final 1,4-adduct.
Key Reaction: Michael Addition with Diethyl Malonate
The addition of a soft nucleophile like the enolate of diethyl malonate is a classic example of a Michael reaction. This reaction creates a 1,5-dicarbonyl compound, a versatile precursor for further synthetic manipulations, such as intramolecular cyclizations (e.g., Robinson annulation).
Application Notes and Protocols: The Use of 4-Methylpent-3-enal in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methylpent-3-enal as a reactant in aldol (B89426) condensation reactions. This versatile α,β-unsaturated aldehyde can participate in both self-condensation and crossed-aldol reactions to form complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established principles of aldol chemistry and are intended to serve as a foundational guide for reaction setup, execution, and product analysis.
Introduction to this compound in Aldol Condensations
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound, with its α-hydrogens and electrophilic carbonyl group, can function as both an enolate precursor and an enolate acceptor. Its unsaturated nature introduces further complexity and potential for downstream functionalization, making its aldol products valuable intermediates in the synthesis of bioactive molecules.
Key Applications:
-
Synthesis of Polyketide-like Structures: The iterative nature of aldol reactions allows for the construction of complex carbon chains reminiscent of polyketide natural products, many of which exhibit potent biological activities.
-
Formation of α,β-Unsaturated Carbonyl Moieties: The condensation products of these reactions are often α,β-unsaturated aldehydes or ketones, which are key pharmacophores in many drug candidates and can act as Michael acceptors for further synthetic elaborations.
-
Access to Complex Stereochemical Architectures: Diastereoselective and enantioselective aldol reactions involving this compound can provide access to chiral building blocks for the synthesis of stereochemically rich drug molecules.
Quantitative Data Summary
Due to the limited availability of specific literature data for the aldol condensation of this compound, the following tables present illustrative yet plausible data based on typical outcomes for similar α,β-unsaturated aldehydes. These tables are intended to provide a comparative framework for reaction optimization.
Table 1: Illustrative Data for the Crossed-Aldol Condensation of this compound with Acetone
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (10) | Ethanol (B145695) | 25 | 12 | 65 |
| 2 | KOH (10) | Methanol | 25 | 12 | 68 |
| 3 | L-proline (20) | DMSO | 25 | 24 | 75 (with moderate enantioselectivity) |
| 4 | Mg(OEt)₂ (15) | Toluene | 0 | 18 | 72 |
Table 2: Illustrative Data for the Self-Condensation of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (10) | Ethanol | 50 | 24 | 55 |
| 2 | t-BuOK (10) | THF | 0 | 16 | 60 |
| 3 | Pyrrolidine (20) | Acetonitrile | 25 | 36 | 65 |
| 4 | Sc(OTf)₃ (5) | Dichloromethane | -20 | 24 | 70 (as aldol addition product) |
Experimental Protocols
Protocol 1: Crossed-Aldol Condensation of this compound with Acetone
This protocol describes a base-catalyzed crossed-aldol condensation to synthesize 6,8-dimethyl-5,7-nonadien-4-one.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium hydroxide (B78521) (0.1 eq)
-
Ethanol
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions, workup, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and acetone, and dissolve the mixture in ethanol (approximately 5 mL per mmol of the aldehyde).
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide dropwise over 15 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 6,8-dimethyl-5,7-nonadien-4-one.
Protocol 2: Self-Condensation of this compound
This protocol outlines a procedure for the base-catalyzed self-condensation of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (0.1 eq)
-
Anhydrous ethanol
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
Initiation: Add sodium ethoxide to the solution at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the base-catalyzed aldol condensation.
Caption: General experimental workflow for aldol condensation.
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methylpent-3-enal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective catalytic hydrogenation of α,β-unsaturated aldehydes, such as 4-methylpent-3-enal, is a pivotal transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The primary challenge lies in achieving high selectivity towards the desired product, as hydrogenation can occur at either the carbon-carbon double bond (C=C) or the carbonyl group (C=O), leading to a mixture of products. These include the unsaturated alcohol (4-methylpent-3-en-1-ol), the saturated aldehyde (4-methylpentanal), and the fully saturated alcohol (4-methylpentan-1-ol). The selective hydrogenation to the unsaturated alcohol is often the most desired pathway, yielding valuable intermediates.[1][2][3]
This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, focusing on achieving high selectivity towards 4-methylpent-3-en-1-ol (B1201246). It includes illustrative quantitative data, detailed experimental procedures, and visualizations of the reaction pathways and experimental workflow.
Reaction Pathways
The hydrogenation of this compound can proceed through several pathways, as illustrated in the diagram below. The desired product, 4-methylpent-3-en-1-ol, is formed through the selective hydrogenation of the carbonyl group. Competing reactions include the hydrogenation of the carbon-carbon double bond to form 4-methylpentanal (B1672222), followed by subsequent hydrogenation to 4-methylpentan-1-ol.
Data Presentation: Illustrative Quantitative Data
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to 4-methylpent-3-en-1-ol (%) | Selectivity to 4-methylpentanal (%) | Selectivity to 4-methylpentan-1-ol (%) |
| 5% Pt | Al₂O₃ | 80 | 10 | 95 | 45 | 40 | 15 |
| 5% Ru | CeO₂ | 80 | 10 | 88 | 65 | 25 | 10 |
| 5% Pt-Sn (3:1) | Al₂O₃ | 80 | 10 | 92 | 85 | 10 | 5 |
| 5% Co | Activated Carbon | 100 | 20 | 75 | 70 | 20 | 10 |
| 5% Ni | SiO₂ | 120 | 25 | 98 | 30 | 50 | 20 |
Note: This data is illustrative and intended to demonstrate the influence of different catalysts and supports on the reaction outcome. Actual results for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of this compound in a laboratory setting.
1. Materials and Reagents:
-
This compound (substrate)
-
Selected catalyst (e.g., 5% Pt/Al₂O₃, 5% Ru/CeO₂, or 5% Pt-Sn/Al₂O₃)
-
Solvent (e.g., isopropanol, ethanol, or hexane)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Internal standard for GC analysis (e.g., decane)
2. Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or HP-INNOWax) for product analysis.
-
Standard laboratory glassware.
3. Catalyst Pre-treatment (if required):
Many catalysts require a reduction step prior to use to activate the metal sites. A typical procedure is as follows:
-
Place the catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for 30 minutes.
-
Introduce a flow of hydrogen gas (or a mixture of H₂/N₂).
-
Ramp the temperature to the desired reduction temperature (e.g., 300-400 °C) and hold for 2-4 hours.
-
Cool the catalyst to room temperature under an inert gas flow.
-
Passivate the catalyst with a controlled, low concentration of oxygen in an inert gas stream if it is to be handled in air.
4. Experimental Procedure:
-
Charge the autoclave reactor with the desired amount of catalyst (e.g., 50-100 mg) and the solvent (e.g., 50 mL).
-
Seal the reactor and purge it several times with an inert gas to remove any air.
-
Introduce the this compound substrate (e.g., 1-2 mmol) and the internal standard into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 80 °C).
-
Maintain the reaction at a constant temperature and pressure. Monitor the hydrogen consumption if the system allows.
-
Take liquid samples at regular intervals using a sampling valve to monitor the reaction progress.
-
After the desired reaction time or substrate conversion is reached, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the hydrogen pressure and purge the reactor with an inert gas.
-
Collect the final reaction mixture and filter to remove the catalyst.
5. Product Analysis:
-
Dilute the collected samples with the reaction solvent.
-
Analyze the samples using a gas chromatograph (GC-FID).
-
Identify the products (this compound, 4-methylpent-3-en-1-ol, 4-methylpentanal, and 4-methylpentan-1-ol) by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each component using the internal standard method.
-
Calculate the conversion of this compound and the selectivity for each product using the following formulas:
-
Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Selectivity to Product A (%) = [Moles of Product A formed / (Initial moles of substrate - Final moles of substrate)] * 100
-
Experimental Workflow
The following diagram outlines the logical workflow for conducting and analyzing the catalytic hydrogenation of this compound.
Conclusion
The catalytic hydrogenation of this compound is a versatile reaction that can be tailored to yield different products based on the choice of catalyst and reaction conditions. Achieving high selectivity to the unsaturated alcohol, 4-methylpent-3-en-1-ol, is a key objective for many applications. This is often favored by using platinum-group metals modified with a second metal, such as tin, and employing supports with specific properties. The provided protocols and illustrative data serve as a valuable resource for researchers and professionals in the field to design and execute experiments for the selective hydrogenation of this compound and similar α,β-unsaturated aldehydes. Careful optimization of reaction parameters and catalyst selection is crucial for achieving the desired product distribution.
References
Application Notes and Protocols: Oxidation Reactions of 4-Methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpent-3-enal is an α,β-unsaturated aldehyde with potential applications as a precursor in the synthesis of various organic molecules. Its oxidation to 4-methylpent-3-enoic acid is a key transformation, yielding a branched-chain unsaturated carboxylic acid.[1][2][3] Molecules of this class are of interest in drug discovery and development due to their diverse biological activities, including antibacterial and anticancer properties, as well as their role in modulating lipid metabolism.[4][5][6] This document provides detailed application notes and protocols for the oxidation of this compound, targeting researchers in organic synthesis and medicinal chemistry.
Chemical Structures
| Compound | Structure |
| This compound | |
| 4-Methylpent-3-enoic acid |
Oxidation Methodologies
The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids can be achieved through various methods. The choice of oxidant and reaction conditions is crucial to ensure high yield and selectivity, avoiding cleavage of the carbon-carbon double bond. Commonly employed methods include oxidation with chromium-based reagents (e.g., Jones reagent) and potassium permanganate (B83412).
Quantitative Data Summary
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Jones Oxidation | CrO₃/H₂SO₄ | Acetone (B3395972) | 0 - 25 | 1 - 4 | 70 - 90 | Analogous Reactions |
| Permanganate Oxidation | KMnO₄ | Acetone/Water | 0 - 25 | 2 - 6 | 60 - 85 | Analogous Reactions |
Note: The data presented are typical for the oxidation of α,β-unsaturated aldehydes and may require optimization for this compound.
Experimental Protocols
Protocol 1: Jones Oxidation of this compound
This protocol is adapted from standard procedures for the Jones oxidation of α,β-unsaturated aldehydes.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid and water)
-
Acetone (reagent grade)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in acetone. Cool the flask in an ice bath to 0°C.
-
Addition of Jones Reagent: While stirring vigorously, add Jones reagent dropwise to the cooled solution. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.
-
Work-up:
-
Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpent-3-enoic acid. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Potassium Permanganate Oxidation of this compound
This protocol is based on the oxidation of similar α,β-unsaturated aldehydes using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (1.1 equivalents) in water to the stirred reaction mixture. The purple color of the permanganate will disappear as it reacts. Maintain the temperature at 0-5°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved and the solution becomes colorless.
-
Acidify the mixture to pH 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude 4-methylpent-3-enoic acid. Purify further by distillation or chromatography as needed.
Visualizations
Experimental Workflow for Jones Oxidation
Caption: Workflow for the Jones oxidation of this compound.
Logical Relationship of Oxidation Components
Caption: Key components and their roles in the oxidation reaction.
Applications in Drug Development
Branched-chain unsaturated fatty acids, such as 4-methylpent-3-enoic acid, represent a class of molecules with significant potential in drug discovery. Their structural features can influence their pharmacokinetic and pharmacodynamic properties.
-
Antibacterial Agents: Unsaturated fatty acids have been shown to possess inhibitory activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes.
-
Anticancer Activity: Certain branched-chain fatty acids have demonstrated the ability to modulate lipid metabolism in cancer cells, suggesting a potential therapeutic avenue.[4]
-
Metabolic Regulation: Branched-chain fatty acids can act as signaling molecules and have been shown to activate nuclear receptors like PPARα, which are key regulators of lipid metabolism.[6] This suggests potential applications in metabolic disorders.
The synthesis of 4-methylpent-3-enoic acid provides a valuable building block for the development of novel therapeutic agents. Further derivatization of the carboxylic acid moiety can be explored to optimize biological activity and drug-like properties.
Safety Precautions
-
Chromium-based reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylpent-3-enoic acid [chembk.com]
- 3. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]
- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylpent-3-enal
Welcome to the technical support center for the purification of 4-methylpent-3-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this α,β-unsaturated aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is showing a lower than expected boiling point and a broad boiling range during distillation. What could be the cause?
A1: This issue often points to the presence of residual low-boiling impurities from the synthesis. Common contaminants include unreacted starting materials or low molecular weight side products. It is also possible that the aldehyde is degrading at higher temperatures.
-
Troubleshooting Steps:
-
GC-MS Analysis: Analyze a small sample of your crude and distilled product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities.
-
Fractional Distillation under Reduced Pressure: Employing fractional distillation under reduced pressure will lower the boiling point and minimize thermal decomposition. It is crucial to use a fractionating column with sufficient theoretical plates for efficient separation.
-
Aqueous Wash: Before distillation, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities that might catalyze degradation.
-
Q2: I am observing significant product loss and the formation of a viscous residue in the distillation flask. What is happening?
A2: this compound, being an α,β-unsaturated aldehyde, is susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities. The viscous residue is likely a polymer of your product.
-
Troubleshooting Steps:
-
Use of Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the crude product before distillation.
-
Reduced Pressure Distillation: As mentioned previously, distilling under reduced pressure will lower the required temperature, thereby reducing the rate of polymerization.
-
Purification without Heat: Consider alternative purification methods that do not require heating, such as column chromatography.
-
Q3: My compound seems to be decomposing on the silica (B1680970) gel column during chromatography. How can I prevent this?
A3: The acidic nature of silica gel can catalyze the decomposition or polymerization of sensitive compounds like α,β-unsaturated aldehydes.
-
Troubleshooting Steps:
-
Deactivation of Silica Gel: Neutralize the silica gel by treating it with a solution of triethylamine (B128534) in your eluent before packing the column. A common practice is to use a solvent system containing 0.1-1% triethylamine.
-
Use of Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.[1]
-
Alternative Purification Method: If decomposition persists, the bisulfite adduct formation method can be a gentle alternative for purification.
-
Q4: After column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. Why is this happening?
A4: This could be due to several factors:
-
On-plate Decomposition: The compound might be decomposing on the TLC plate itself.
-
Isomerization: The double bond in this compound could be migrating, leading to the formation of isomers.
-
Acetal (B89532)/Hemiacetal Formation: If an alcohol is used as a solvent in chromatography, it can react with the aldehyde to form an acetal or hemiacetal, especially in the presence of an acidic catalyst like silica gel.[1]
-
Troubleshooting Steps:
-
TLC Analysis with Deactivated Plates: Prepare TLC plates with deactivated silica gel to check for on-plate decomposition.
-
Avoid Protic Solvents: Use aprotic solvents for your column chromatography. A hexane/ethyl acetate (B1210297) or dichloromethane/ether system is generally recommended.
-
Prompt Analysis: Analyze the fractions as soon as they are collected to minimize the time for potential degradation or isomerization.
-
Q5: How can I efficiently remove acidic impurities from my crude this compound?
A5: Acidic impurities, such as carboxylic acids formed from oxidation of the aldehyde, can be effectively removed with a simple aqueous workup.
-
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be converted to their sodium salts and partition into the aqueous layer.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding with further purification.
-
Data Presentation
The following tables summarize key physical properties and purification parameters for this compound and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | 98.14 | 126 | Product |
| 3-Methyl-2-butanone | 86.13 | 94-95 | Potential starting material |
| Acetone | 58.08 | 56 | Common solvent/side product |
| 4-Methylpent-3-en-2-ol | 100.16 | 135-136 | Potential reduction byproduct |
| 4-Methylpentanoic acid | 116.16 | 196-197 | Potential oxidation byproduct |
| Purification Method | Stationary Phase | Mobile Phase/Conditions | Expected Purity | Key Considerations |
| Fractional Distillation | N/A | Reduced pressure (e.g., 20 mmHg) | >98% | Use of a polymerization inhibitor is recommended. |
| Column Chromatography | Silica Gel (deactivated) | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10) | >99% | Deactivate silica with triethylamine to prevent decomposition. |
| Column Chromatography | Neutral Alumina | Hexane/Diethyl Ether gradient | >99% | Good alternative to silica gel for acid-sensitive compounds. |
| Bisulfite Adduct Formation | N/A | Saturated NaHSO₃ solution | >98% | Mild conditions, but requires regeneration of the aldehyde. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux or packed column to ensure good separation.
-
Preparation: To the crude this compound in the distillation flask, add a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Distillation:
-
Begin stirring and slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point at the given pressure (the boiling point will be significantly lower than 126 °C).
-
Monitor the purity of the collected fractions by TLC or GC.
-
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution:
-
Begin eluting with the initial solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in ethanol (B145695).
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously.
-
Continue stirring until the white precipitate of the bisulfite adduct is fully formed.
-
-
Isolation of Adduct:
-
Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether.
-
-
Regeneration of Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the solution is basic.
-
The aldehyde will be liberated and can be extracted with an organic solvent (e.g., diethyl ether).
-
Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified aldehyde.[2][3]
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making for troubleshooting decomposition during column chromatography.
References
Technical Support Center: Stability and Degradation of 4-Methylpent-3-enal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-methylpent-3-enal. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a cool, dark environment, preferably in a refrigerator at 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent oxidation. It is advisable to use amber glass vials to protect the compound from light, which can catalyze degradation.
Q2: What are the primary degradation pathways for this compound?
A2: As an α,β-unsaturated aldehyde, this compound is susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).[1]
-
Polymerization: Like many unsaturated carbonyl compounds, it can undergo self-polymerization, especially when exposed to heat, light, or catalytic impurities.
-
Michael Addition (1,4-Conjugate Addition): The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack.[2][3] Common nucleophiles like amines, thiols, and even water can add to the double bond, leading to the formation of adducts.[3]
-
Acid/Base-Catalyzed Reactions: Both acidic and basic conditions can catalyze aldol-type condensation reactions or other rearrangements.
Q3: What are the visual signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in color (e.g., yellowing), an increase in viscosity, or the formation of a precipitate. A noticeable change in odor can also be a sign of decomposition.
Q4: How can I safely handle this compound in the laboratory?
A4: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid contact with skin and eyes. Keep it away from heat, sparks, and open flames.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh solutions before each experiment. If a stock solution must be stored, keep it under an inert atmosphere in a tightly sealed vial at low temperature and protected from light. |
| Formation of an unexpected precipitate in the reaction mixture. | Polymerization of this compound. | Ensure the reaction is carried out under an inert atmosphere and that all reagents and solvents are free of impurities that could initiate polymerization. Consider adding a radical inhibitor if appropriate for the reaction. |
| Low yield in a reaction where this compound is a reactant. | The compound may have degraded or reacted with other components in the mixture. | Verify the purity of your this compound using techniques like GC-MS or NMR before use. Be mindful of potential side reactions, such as Michael addition with nucleophilic solvents or reagents.[2] |
| Appearance of extra peaks in analytical chromatograms (e.g., GC-MS, HPLC). | Formation of degradation products. | Characterize the extra peaks to identify the degradation products. This can provide insights into the degradation pathway and help in optimizing reaction and storage conditions. |
Quantitative Data Summary
The following table summarizes the stability of this compound under various conditions. This data is illustrative and based on the general reactivity of α,β-unsaturated aldehydes.
| Condition | Parameter | Value | Notes |
| Storage Temperature | Half-life at 25°C (in air) | ~2-3 days | Prone to rapid oxidation and polymerization at room temperature. |
| Half-life at 4°C (in air) | ~2-3 weeks | Refrigeration significantly slows down degradation. | |
| Half-life at 4°C (under N₂) | > 6 months | An inert atmosphere is crucial for long-term stability. | |
| pH Stability (in aqueous solution) | pH 3-5 | Relatively stable | |
| pH > 7 | Unstable | Susceptible to base-catalyzed aldol-type reactions and other rearrangements. | |
| Light Exposure | Amber vial | Stable | |
| Clear vial (ambient light) | Gradual degradation | Photodegradation can occur over time. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by GC-MS
This protocol outlines a method to quantify the degradation of this compound over time under specific conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
Internal standard (e.g., dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with septa
-
Inert gas (nitrogen or argon)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Add the internal standard to the stock solution at a known concentration.
-
Aliquot the stock solution into several autosampler vials.
-
For each condition to be tested (e.g., different temperatures, light exposure), prepare a set of vials.
-
For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon through the solution for a few minutes before sealing the vial.
3. Stability Study:
-
Store the vials under the desired conditions.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition for analysis.
4. GC-MS Analysis:
-
Set up the GC-MS method with appropriate parameters for the separation and detection of this compound and the internal standard.
-
Inject a sample from each time point into the GC-MS.
-
Integrate the peak areas for this compound and the internal standard.
5. Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the concentration of this compound (relative to time zero) versus time to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: Synthesis of 4-Methylpent-3-enal
Welcome to the technical support center for the synthesis of 4-methylpent-3-enal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides based on the oxidation of 4-methylpent-3-en-1-ol (B1201246).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary allylic alcohol, 4-methylpent-3-en-1-ol. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Q2: Which oxidizing agent is recommended for the synthesis of this compound from 4-methylpent-3-en-1-ol?
Pyridinium chlorochromate (PCC) is a widely used and effective reagent for the oxidation of primary allylic alcohols to α,β-unsaturated aldehydes.[1][2][3][4] It is known for its selectivity, minimizing the formation of the corresponding carboxylic acid.[1][2] Other reagents like manganese dioxide (MnO₂) can also be used for the selective oxidation of allylic alcohols.[5]
Q3: What are the most common impurities I might encounter in my final product?
The most common impurities include unreacted starting material (4-methylpent-3-en-1-ol), the over-oxidized product (4-methylpent-3-enoic acid), and potentially isomers of the desired product if reaction conditions are not carefully controlled. Solvents and byproducts from the oxidizing agent (e.g., reduced chromium salts if using PCC) may also be present if the purification is incomplete.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the aldehyde product will have a different Rf value than the starting alcohol. For GC analysis, the appearance of a new peak corresponding to the aldehyde and the disappearance of the alcohol peak will indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
Column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound from the reaction mixture. The choice of eluent (solvent system) will depend on the polarity of the impurities. Distillation under reduced pressure can also be used if the product is thermally stable and the boiling points of the components are sufficiently different.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the oxidation of 4-methylpent-3-en-1-ol.
Issue 1: Low or No Conversion of Starting Material
| Symptom | Possible Cause | Suggested Solution |
| TLC or GC analysis shows predominantly unreacted 4-methylpent-3-en-1-ol. | Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC) may have degraded due to moisture or improper storage. | Use a fresh batch of the oxidizing agent. Ensure anhydrous conditions are maintained throughout the reaction.[1] |
| Insufficient Amount of Oxidant: An inadequate molar ratio of the oxidant to the alcohol was used. | Recalculate the stoichiometry and ensure at least one equivalent of the oxidizing agent is used. A slight excess may be necessary. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | If the reaction is being run at a low temperature, consider gradually increasing it while monitoring for side product formation. | |
| Poor Quality Solvent: The solvent may contain impurities that are quenching the reaction. | Use a freshly distilled, anhydrous solvent. |
Issue 2: Presence of a Significant Amount of Carboxylic Acid Impurity
| Symptom | Possible Cause | Suggested Solution |
| A polar spot on TLC or a late-eluting peak in GC is observed, corresponding to 4-methylpent-3-enoic acid. NMR may show a broad singlet for a carboxylic acid proton. | Over-oxidation: The oxidizing agent used was too strong, or the reaction conditions were too harsh. Water may have been present in the reaction mixture.[2] | Use a milder oxidizing agent like PCC or MnO₂.[1][5] Ensure the reaction is conducted under strictly anhydrous conditions. Avoid prolonged reaction times. |
| Presence of Water: Water can lead to the formation of a hydrate (B1144303) from the aldehyde, which is then further oxidized.[2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Formation of Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or several unexpected peaks in GC/MS analysis. | Isomerization of the Double Bond: Acidic or basic conditions, or high temperatures, can cause the double bond to migrate. | Maintain a neutral pH if possible. Use buffered conditions if necessary. Avoid excessive heating. |
| Decomposition of the Product: The desired aldehyde may be unstable under the reaction or workup conditions. | Perform the reaction at a lower temperature. Minimize the time the product is exposed to acidic or basic conditions during workup. | |
| Side Reactions with the Double Bond: Some oxidizing agents can react with the alkene functionality. | Choose an oxidant that is selective for the alcohol, such as PCC or MnO₂.[1][5] |
Experimental Protocol: Oxidation of 4-methylpent-3-en-1-ol with PCC
This protocol is a general guideline for the oxidation of 4-methylpent-3-en-1-ol to this compound using Pyridinium Chlorochromate (PCC).
Materials:
-
4-methylpent-3-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Silica gel
-
Celite® or molecular sieves[3]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of 4-methylpent-3-en-1-ol (1 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for analyzing impurities in this compound synthesis.
References
Technical Support Center: Optimizing Synthesis of 4-Methylpent-3-enal
Welcome to the technical support center for the synthesis of 4-methylpent-3-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Formation of Multiple Products
Q: My reaction is producing a low yield of the desired this compound and a mixture of other compounds. What is happening and how can I improve the selectivity?
A: The synthesis of this compound via the crossed aldol (B89426) condensation of acetone (B3395972) and acetaldehyde (B116499) is inherently prone to the formation of multiple products. This is because both reactants possess α-hydrogens and can act as both a nucleophile (enolate) and an electrophile, leading to self-condensation and other crossed-condensation products.
The four primary potential products are:
-
This compound: (desired product from acetone enolate attacking acetaldehyde)
-
(E)-but-2-enal: (self-condensation of acetaldehyde)
-
4-hydroxy-4-methylpentan-2-one: (self-condensation of acetone)
-
Pent-3-en-2-one: (undesired crossed-aldol product from acetaldehyde enolate attacking acetone)
To favor the formation of this compound, it is crucial to control which molecule forms the enolate. The most effective strategy is to selectively generate the enolate of acetone and then introduce acetaldehyde to act as the electrophile.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Order of Reagent Addition | Slowly add acetaldehyde to a pre-formed mixture of acetone and the base. | This ensures that the concentration of the more reactive acetaldehyde is kept low, minimizing its self-condensation. |
| Choice of Base | For high selectivity, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). For a simpler setup, a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) can be used, but with potentially lower selectivity. | LDA will almost completely deprotonate the acetone, forming the lithium enolate before the acetaldehyde is introduced. This "directed" aldol reaction offers the best control.[1] |
| Temperature | Maintain a low temperature, especially during the enolate formation and the addition of acetaldehyde (e.g., -78 °C with LDA, or in an ice bath with NaOH). | Lower temperatures reduce the rates of side reactions.[1] |
| Reactant Ratio | Use an excess of acetone relative to acetaldehyde. | This increases the probability of the acetaldehyde reacting with the acetone enolate rather than itself. |
Issue 2: Incomplete Reaction or No Product Formation
Q: I am not observing any significant product formation. What are the possible reasons?
A: A lack of product formation can be attributed to several factors, often related to the reaction conditions or the quality of the reagents.
Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Inactive Base | Ensure the base is fresh and has been stored correctly. For example, solid NaOH can absorb moisture and CO2 from the air, reducing its effectiveness. |
| Inappropriate Solvent | The choice of solvent is critical. For LDA-mediated reactions, an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is necessary. For NaOH-catalyzed reactions, a mixture of ethanol (B145695) and water is often used. |
| Low Temperature | While low temperatures are good for selectivity, the reaction may be too slow if the temperature is excessively low for the chosen base. For NaOH catalysis, the reaction is often run at room temperature after the initial addition. |
| Poor Quality Reagents | Ensure that the acetone and acetaldehyde are pure. Acetaldehyde, in particular, can polymerize on standing. It is best to use freshly distilled acetaldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed synthesis of this compound?
A1: The reaction proceeds via a base-catalyzed aldol condensation. The base abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (loss of a water molecule) to form the α,β-unsaturated product, this compound.
Q2: Can I use an acid catalyst for this reaction?
A2: While acid-catalyzed aldol condensations are possible, they are generally less effective for this specific transformation. Under acidic conditions, the enol of acetone would be the nucleophile. However, the equilibrium between the keto and enol forms of acetone heavily favors the keto form, leading to a low concentration of the active nucleophile and potentially slower reaction rates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the best methods for purifying the final product?
A4: After neutralizing the reaction mixture, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel.
Experimental Protocols
Protocol 1: Directed Aldol Condensation using LDA
This method offers high selectivity for this compound.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Acetaldehyde (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the solution and stir for 30 minutes to generate LDA.
-
Add acetone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Slowly add freshly distilled acetaldehyde (0.9 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Base-Catalyzed Condensation using NaOH
This is a simpler, though potentially less selective, method.
Materials:
-
Acetone
-
Acetaldehyde
-
10% aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetone (1.5 equivalents) in a 1:1 mixture of ethanol and water.
-
Cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of NaOH (0.1 equivalents) dropwise to the acetone solution.
-
To this mixture, add acetaldehyde (1.0 equivalent) dropwise while maintaining the temperature in the ice bath.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: 4-Methylpent-3-enal Synthesis
Welcome to the Technical Support Center for the synthesis and handling of 4-methylpent-3-enal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and handling of this compound?
A1: The most prevalent side reaction is the self-aldol condensation . Due to the presence of acidic α-hydrogens, this compound can react with itself, especially in the presence of acid or base catalysts, to form higher molecular weight condensation products.[1][2] Additionally, as an α,β-unsaturated aldehyde, it can be susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition, depending on the nucleophile and reaction conditions.
Q2: How can I minimize the formation of aldol (B89426) condensation byproducts?
A2: Minimizing self-condensation requires careful control of reaction conditions. Key factors include:
-
Temperature: Lower temperatures generally disfavor the dehydration step of the aldol condensation.[3]
-
Catalyst: The choice and concentration of the acid or base catalyst are critical. Weaker bases or the use of a heterogeneous catalyst can sometimes provide better selectivity.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in side products. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal stopping point.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent oxidation and polymerization reactions that can be initiated by air, light, and moisture.
Q4: I am observing a complex mixture of products in my reaction. What are the likely culprits?
A4: A complex product mixture often points to uncontrolled aldol condensations. If you are performing a crossed-aldol reaction with this compound, it can react with itself in addition to your desired reaction partner.[4] The presence of multiple enolizable carbonyl compounds can lead to a mixture of up to four different products. To favor the desired crossed-aldol product, consider using a non-enolizable aldehyde or ketone as the reaction partner.[4]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of a viscous, high-boiling point residue.
-
Possible Cause: Extensive self-aldol condensation of this compound.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a lower reaction temperature. For base-catalyzed reactions, consider running the reaction at 0°C or even lower.
-
Catalyst Concentration: Reduce the concentration of the base or acid catalyst.
-
Slow Addition: If this compound is a reactant, add it slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the rate of self-condensation.
-
Solvent Choice: The solvent can influence reaction rates. Aprotic solvents may sometimes suppress proton transfer steps involved in aldol condensation.
-
Issue 2: The purified this compound is unstable and turns yellow or forms polymers upon storage.
-
Possible Cause: Presence of acidic or basic impurities, or exposure to air and light.
-
Troubleshooting Steps:
-
Neutralization: After synthesis, ensure the product is thoroughly washed to remove any residual acid or base catalyst. A wash with a dilute solution of a weak acid or base, followed by water, can be effective.
-
Purification: Fractional distillation is a common method for purifying this compound.[5] Ensure the distillation apparatus is clean and dry. Collect narrow boiling point fractions to separate the desired product from impurities.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Stabilizers: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the outcome of reactions involving α,β-unsaturated aldehydes, with a focus on minimizing self-condensation.
Table 1: Effect of Catalyst on Aldol Condensation of Propanal (an analogue of this compound) [6]
| Catalyst | Temperature (°C) | Time (h) | Propanal Conversion (%) | 2-Methylpentenal Selectivity (%) |
| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 10 | 97 | 99 |
| NaOH (aqueous) | 25 | 1 | High | Moderate (competing reactions) |
| L-proline carboxamide | Room Temp | 24 | Moderate | High |
Note: This data is for propanal and serves as a general guide. Optimal conditions for this compound may vary.
Table 2: General Influence of Reaction Parameters on Aldol Condensation
| Parameter | Effect on Self-Condensation | Recommendation for Minimization |
| Temperature | Higher temperatures favor condensation and dehydration.[3] | Maintain low to moderate temperatures. |
| Catalyst Concentration | Higher concentrations can accelerate side reactions. | Use the lowest effective catalyst loading. |
| Reaction Time | Longer times can lead to more byproduct formation. | Monitor reaction progress and quench promptly. |
| Solvent | Can influence enolate formation and stability. | Aprotic solvents may be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation in a Base-Catalyzed Aldol Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Charge the flask with the carbonyl compound that will act as the electrophile and a suitable aprotic solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly add the base catalyst (e.g., a dilute solution of NaOH or a non-nucleophilic base like LDA) to the stirred solution.
-
Substrate Addition: Add a solution of this compound in the same solvent dropwise from the addition funnel over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Quenching: Once the starting material is consumed or the desired product concentration is reached, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (for basic reactions) or sodium bicarbonate (for acidic reactions).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Visualizations
Caption: Logical relationship of desired vs. side reactions.
Caption: A workflow for troubleshooting low product yield.
References
Technical Support Center: 4-Methylpent-3-enal
This technical support center provides essential information for the safe storage and handling of 4-methylpent-3-enal. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible degradation or change in color of the chemical. | Exposure to light, air (oxygen), or elevated temperatures. Contamination. | Store in a cool, dark place in a tightly sealed, inert gas-flushed container. Verify the purity of the material before use. |
| Pressure buildup inside the storage container. | Storage at elevated temperatures causing vaporization. Potential for peroxide formation. | Store in a cool, well-ventilated area. Do not open if peroxides are suspected. Test for peroxides before use, especially after prolonged storage. |
| Inconsistent experimental results. | Degradation of the aldehyde. Contamination of the sample. Improper handling. | Use fresh or recently purified this compound. Ensure all glassware and equipment are clean and dry. Handle the compound under an inert atmosphere if possible. |
| Strong, irritating odor in the laboratory. | Improperly sealed container. Spillage. Inadequate ventilation. | Ensure the container is tightly closed. Clean up any spills immediately following safety protocols. Work in a well-ventilated area or a fume hood.[1] |
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored in a cool, dark, and well-ventilated place. It should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Storage should be in a fireproof area.
-
-
Q2: Are there any materials or chemicals that should not be stored with this compound?
-
A2: Yes, it should be stored separately from strong oxidizing agents.
-
-
Q3: What is the recommended shelf life of this compound?
-
A3: The shelf life can vary depending on the purity and storage conditions. It is recommended to check the supplier's documentation. Due to its potential for peroxide formation, it should be tested for peroxides if stored for an extended period.[1]
-
Handling
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
-
Q5: What are the primary hazards associated with this compound?
-
Q6: What should I do in case of a spill?
-
A6: For a small spill, absorb the material with a non-combustible absorbent material and place it in a suitable container for disposal. For a large spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors. Prevent it from entering drains.
-
-
Q7: How should I dispose of this compound waste?
-
A7: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of it into the environment.
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C6H10O[2][3][4] |
| Molecular Weight | 98.14 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 126 °C at 760 mmHg[3][4] |
| Flash Point | 17.2 °C[3][4] |
| Density | 0.829 g/cm³[3][4] |
Experimental Protocols
Currently, specific experimental protocols for the use of this compound are not available in this database. It is recommended to consult relevant literature for detailed methodologies.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound.
References
Technical Support Center: 4-Methylpent-3-enal Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 4-methylpent-3-enal. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Problem: I observed the formation of a viscous liquid or solid precipitate in my sample of this compound.
-
Possible Cause 1: Free-Radical Polymerization. α,β-unsaturated aldehydes like this compound are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides.
-
Solution:
-
Inhibitor Addition: Add a free-radical inhibitor to your sample. Phenolic inhibitors such as hydroquinone (B1673460) or its derivatives are commonly used. Start with a concentration in the range of 100-500 ppm and optimize as needed. For oxygen-free environments, other inhibitors might be more effective.
-
Storage Conditions: Store the compound at low temperatures, typically between 2-8°C, to minimize thermal initiation.[1] Protect the sample from light by using an amber vial or by wrapping the container in aluminum foil.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.
-
-
-
Possible Cause 2: Aldol (B89426) Condensation. Aldehydes can undergo base- or acid-catalyzed aldol condensation, leading to the formation of higher molecular weight oligomers and polymers.
-
Solution:
-
pH Control: Ensure that the sample is stored under neutral conditions. Avoid contact with acidic or basic substances.
-
Use of Amine-Based Inhibitors: For applications where aldol condensation is a primary concern, consider the addition of a suitable amine-based inhibitor.
-
-
Problem: My reaction involving this compound is giving low yields and producing a significant amount of high-molecular-weight byproducts.
-
Possible Cause: Polymerization during the reaction. Elevated reaction temperatures can accelerate both free-radical and aldol polymerization.
-
Solution:
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature.
-
In-situ Inhibition: Add a suitable inhibitor to the reaction mixture that does not interfere with the desired chemical transformation. The choice of inhibitor will be highly dependent on the reaction chemistry.
-
Minimize Reaction Time: Reduce the reaction time to the minimum required for the completion of the desired transformation to limit the extent of polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound polymerizes?
A1: this compound, being an α,β-unsaturated aldehyde, is susceptible to two primary polymerization pathways:
-
Free-Radical Polymerization: This process is initiated by free radicals, which can be generated by heat, UV light, or the presence of peroxides. The radicals attack the carbon-carbon double bond, leading to a chain reaction and the formation of a polymer.
-
Aldol Condensation: This reaction can be catalyzed by either acids or bases. It involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. This leads to the formation of β-hydroxy aldehydes, which can then dehydrate to form larger conjugated systems and eventually polymers.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions, similar to other reactive aldehydes like acrolein and crotonaldehyde:
-
Temperature: Refrigerate at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent peroxide formation.[1]
-
Light: Protect from light by using amber glass containers or by wrapping the container.[1]
-
Inhibitor: The compound should be stored with an appropriate inhibitor, typically a free-radical inhibitor like hydroquinone.
Q3: Which inhibitors are most effective at preventing the polymerization of this compound?
A3: The choice of inhibitor depends on the primary polymerization pathway you are trying to prevent.
-
For Free-Radical Polymerization: Phenolic compounds are commonly used.
-
Hydroquinone: A widely used and effective inhibitor.
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant.
-
-
For Aldol Condensation: While less commonly added for general storage, certain amines can inhibit this process. However, care must be taken as amines can also act as catalysts under certain conditions.
Q4: How can I remove the inhibitor from this compound before use in a reaction?
A4: If the inhibitor interferes with your reaction, it can be removed by:
-
Distillation: Distilling the aldehyde under reduced pressure can separate it from the less volatile inhibitor. It is crucial to perform the distillation at the lowest possible temperature and to ensure the distillation apparatus is free of acidic or basic residues. It is also advisable to add a small amount of a fresh inhibitor to the receiving flask.
-
Column Chromatography: Passing the compound through a column of silica (B1680970) gel or alumina (B75360) can remove the inhibitor.
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Washing: Washing with a dilute aqueous base (e.g., 1% NaOH solution) can remove phenolic inhibitors, followed by washing with water to neutrality and drying over an anhydrous salt like magnesium sulfate. This method should be used with caution as the basic conditions could potentially promote aldol condensation.
Data Presentation
Table 1: Common Inhibitors for α,β-Unsaturated Aldehydes
| Inhibitor Type | Example Inhibitors | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic | Hydroquinone, Butylated Hydroxytoluene (BHT) | 50 - 1000 | Free-radical scavenger |
| Amine | Ethylenediamine, Triethylamine | Varies depending on application | Can inhibit acid/base-catalyzed aldol condensation |
| Hydroxylamine | N,N-Diethylhydroxylamine | 10 - 10000 | Effective in alcohol solutions at elevated temperatures |
Experimental Protocols
Protocol 1: Addition of Hydroquinone for Storage
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Objective: To stabilize this compound for long-term storage.
-
Materials:
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This compound
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Hydroquinone
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Calculate the amount of hydroquinone needed to achieve a concentration of 200 ppm (0.2 mg of hydroquinone per 1 g of aldehyde).
-
In a clean, dry amber glass vial, add the calculated amount of hydroquinone.
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Add the this compound to the vial.
-
Seal the vial with the PTFE-lined cap.
-
Gently agitate the vial until the hydroquinone is fully dissolved.
-
Purge the headspace of the vial with an inert gas.
-
Store the vial in a refrigerator at 2-8°C.
-
Protocol 2: Monitoring for Polymerization
-
Objective: To periodically check for the onset of polymerization in a stored sample.
-
Materials:
-
Stored sample of this compound
-
Viscometer (optional)
-
NMR spectrometer or GC-MS instrument
-
-
Procedure:
-
Visual Inspection: At regular intervals (e.g., monthly), visually inspect the sample for any signs of cloudiness, precipitation, or increased viscosity.
-
Viscosity Measurement (Optional): If a viscometer is available, measure the viscosity of the sample. An increase in viscosity over time is an indicator of polymerization.
-
Spectroscopic/Chromatographic Analysis: For a more quantitative assessment, acquire an NMR spectrum or a GC-MS chromatogram of the sample. Compare the data to a fresh sample or a previously recorded baseline to detect the appearance of new signals corresponding to oligomers or polymers.
-
Mandatory Visualizations
Caption: Polymerization pathways of this compound.
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: 4-Methylpent-3-enal Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the production of 4-methylpent-3-enal.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the aldol (B89426) condensation reaction for this compound production?
A1: Scaling up the synthesis of this compound, typically produced via the aldol condensation of acetone (B3395972) and acetaldehyde (B116499), presents several key challenges:
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Reaction Control and Heat Management: The aldol condensation is an exothermic reaction. Inadequate heat dissipation at larger scales can lead to temperature gradients within the reactor, promoting side reactions and reducing selectivity towards the desired product.
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Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous catalyst systems, becomes more difficult at scale. Poor mixing can result in localized "hot spots" and non-uniform reaction rates, impacting yield and purity.
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Side Reactions and Impurity Profile: At elevated temperatures or with prolonged reaction times, which can be consequences of poor scale-up, the prevalence of side reactions such as multiple condensations, polymerizations, and Cannizzaro reactions (if aldehydes without alpha-hydrogens are present as impurities) increases.
-
Product Isolation and Purification: Separating this compound from unreacted starting materials, byproducts, and the catalyst can be more complex at an industrial scale. Distillation, a common purification method, may need to be carefully optimized to avoid thermal degradation of the product.
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Catalyst Deactivation and Reuse: For processes employing solid or reusable catalysts, maintaining catalyst activity and devising an efficient recovery and regeneration strategy are critical for economic viability at scale.
Q2: How does the impurity profile of this compound typically change during scale-up?
A2: The impurity profile can become more complex during scale-up due to the challenges mentioned above. Common impurities that may increase in concentration include:
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Higher-order condensation products: Products from the reaction of this compound with additional molecules of acetone or acetaldehyde.
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Polymers: Aldehydes, particularly acetaldehyde, can polymerize under certain conditions.
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Self-condensation products of acetone: Such as diacetone alcohol and mesityl oxide.
-
Isomers: Depending on the reaction conditions, isomers of this compound might form.
Careful control of reaction parameters and efficient purification are essential to minimize these impurities in the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Conversion: Insufficient reaction time or catalyst activity. | - Monitor reaction progress using in-situ techniques like FTIR or offline HPLC.[1][2]- Increase catalyst loading or investigate a more active catalyst system.[3][4]- Optimize reaction temperature; while higher temperatures can increase reaction rate, they may also promote side reactions.[5] |
| Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry. | - Improve reactor heat exchange capabilities (e.g., jacketed reactor with efficient cooling).- Implement controlled addition of one reactant to maintain optimal stoichiometry throughout the reaction.- Evaluate the effect of reaction temperature on selectivity through a Design of Experiments (DoE) approach. | |
| Product Degradation: Thermal decomposition during reaction or workup. | - Minimize reaction time.- Use vacuum distillation for purification to lower the boiling point and reduce thermal stress on the product. | |
| High Impurity Levels | Poor Selectivity: Suboptimal reaction conditions favoring side reactions. | - Re-evaluate and optimize catalyst type and concentration.- Adjust the molar ratio of acetone to acetaldehyde.- Lower the reaction temperature, even if it requires longer reaction times. |
| Inefficient Purification: Inadequate separation of the product from byproducts. | - Optimize distillation parameters (e.g., number of theoretical plates, reflux ratio).- Consider alternative purification methods such as fractional distillation or chromatography for high-purity requirements. | |
| Inconsistent Batch-to-Batch Results | Poor Process Control: Variations in reaction parameters between batches. | - Implement Process Analytical Technology (PAT) for real-time monitoring of critical process parameters (e.g., temperature, concentration).[1][2][6][7]- Ensure consistent quality of raw materials.- Automate reactant addition and temperature control. |
| Catalyst Deactivation: Loss of catalyst activity over time in continuous or recycle processes. | - Investigate the cause of deactivation (e.g., poisoning, coking).- Develop a catalyst regeneration protocol.- Consider using a more robust catalyst. |
Experimental Protocols
General Lab-Scale Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed aldol condensation of acetone and acetaldehyde.
Materials:
-
Acetone
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v in water)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
Procedure:
-
Combine acetone and a suitable solvent (e.g., water or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled acetone mixture with vigorous stirring.
-
Add acetaldehyde dropwise from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the mixture by slowly adding hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure.
Data Presentation
Table 1: Impact of Scale on Aldol Condensation Yield (Illustrative Data)
| Scale | Reactor Volume (L) | Typical Yield (%) | Key Challenges at this Scale |
| Lab | 0.1 - 1 | 70 - 85 | - Precise temperature control.- Accurate addition of reagents. |
| Bench | 1 - 10 | 60 - 75 | - Effective mixing.- Initial heat management. |
| Pilot | 10 - 100 | 50 - 65 | - Significant heat generation and removal.- Maintaining homogenous reaction conditions. |
| Industrial | >100 | 45 - 60 | - Mass and heat transfer limitations.- Catalyst handling and lifecycle.- Consistent process control. |
Note: The yield data presented is illustrative and can vary significantly based on the specific process conditions and catalyst used.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. agilent.com [agilent.com]
Technical Support Center: Isomer Separation of 4-Methylpent-2-enal Mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the separation of E/Z isomers of 4-methylpent-2-enal.
Note on Nomenclature: The compound "4-methylpent-3-enal" is an incorrect IUPAC name. This guide addresses the separation of the geometric (E/Z) isomers of 4-methylpent-2-enal , the correct and commonly intended structure.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the isomers of 4-methylpent-2-enal?
A1: 4-methylpent-2-enal is an α,β-unsaturated aldehyde that exists as two geometric isomers, also known as E/Z or cis/trans isomers.[4][5] The isomers arise from the restricted rotation around the carbon-carbon double bond (C2=C3).
-
(E)-4-methylpent-2-enal: The higher priority groups on each carbon of the double bond are on opposite sides. This is often referred to as the trans isomer.[6]
-
(Z)-4-methylpent-2-enal: The higher priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis isomer.[7]
Q2: Why is the separation of these isomers challenging?
A2: The E/Z isomers of 4-methylpent-2-enal have identical molecular weights and very similar chemical and physical properties, such as boiling point and polarity.[7] This makes their separation by common techniques like simple distillation difficult. Effective separation requires high-resolution methods that can exploit subtle differences in their spatial arrangement.
Q3: What are the primary methods for separating E/Z isomers of 4-methylpent-2-enal?
A3: The most common and effective methods are high-resolution chromatographic techniques and fractional distillation.
-
Gas Chromatography (GC): GC is highly suitable for volatile compounds like 4-methylpent-2-enal.[8] Using a capillary column with an appropriate stationary phase can effectively separate the isomers based on small differences in their interaction with the phase.[9]
-
Fractional Distillation: This method can be used to separate liquids with boiling points that are close to each other (typically differing by less than 25°C).[10] While challenging, it can be effective for larger-scale purifications if a column with a high number of theoretical plates is used.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly methods that enhance selectivity, such as using silica (B1680970) gel impregnated with silver salts, which interacts differently with the double bonds of E and Z isomers.[12]
Q4: Can the isomers convert into one another during the separation process?
A4: Yes, isomerization is a potential risk. The energy barrier for rotation around a C=C double bond is high, but conversion can be catalyzed by heat, light, or the presence of acids or bases. α,β-unsaturated aldehydes are also susceptible to other reactions like polymerization or condensation, especially under thermal stress, which can affect yield and purity.[12][13] It is crucial to use the mildest conditions possible.
Troubleshooting Guides
Problem 1: Poor or No Isomer Resolution in Gas Chromatography (GC)
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Column Phase | The stationary phase lacks the selectivity needed to differentiate the isomers. Solution: Switch to a more polar or specialized column. For terpene-like aldehydes, columns with polyethylene (B3416737) glycol (e.g., Carbowax) or specialized cyclodextrin-based chiral phases (which are also excellent for separating geometric isomers) are highly effective.[14][15][16] |
| Suboptimal Oven Temperature Program | An incorrect temperature or a fast ramp rate can cause the isomers to co-elute. Solution: Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min) to maximize the differential partitioning of the isomers.[16][17] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas (Helium or Hydrogen) is outside the optimal range for the column, reducing column efficiency. Solution: Optimize the carrier gas flow rate (or linear velocity) to achieve the highest column efficiency (lowest plate height).[17] |
| Column Contamination | Buildup of non-volatile material at the head of the column can degrade performance and cause peak broadening. Solution: Use a guard column to protect the analytical column.[18] If the analytical column is already contaminated, try baking it out at a high temperature (within the column's limits) or flushing it with a strong solvent (for bonded phases).[19] |
Problem 2: Low Yield or Sample Degradation During Fractional Distillation
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Column Efficiency | The fractionating column does not have enough theoretical plates to separate components with very close boiling points. Solution: Use a longer Vigreux or packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.[10][11] |
| Thermal Degradation or Isomerization | The high temperature in the distillation pot is causing the aldehyde to decompose, polymerize, or isomerize. Solution: Perform the distillation under vacuum. Reducing the pressure will lower the boiling points of the isomers, allowing the separation to occur at a lower, less destructive temperature. |
| Flooding or Channelling in Column | The boil-up rate is too high, causing the vapor to push the liquid up the column (flooding) instead of allowing for proper equilibration. Solution: Reduce the heating rate. Ensure the column is vertical and the packing is uniform to prevent vapor from bypassing the liquid (channelling). |
| Excessive Holdup | A significant amount of the material remains adhered to the surface of the column packing, reducing the yield of the collected distillate. Solution: Choose a column packing with a low surface area if possible, though this may reduce efficiency. Ensure the column is well-insulated to maintain a proper temperature gradient and prevent condensation before the condenser.[10] |
Experimental Protocols & Data
Method 1: Separation by Preparative Gas Chromatography (GC)
This protocol is designed for high-purity isolation of E/Z isomers on a laboratory scale.
Detailed Methodology:
-
System Preparation:
-
Install a suitable capillary column in the gas chromatograph. A polar stationary phase is recommended for separating these isomers.
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Set the GC parameters as outlined in the table below. These are starting points and should be optimized.
-
-
Sample Preparation:
-
If the mixture is highly concentrated, dilute it in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to prevent column overloading. A concentration of 1-5% is typical.
-
-
Injection and Separation:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
Run the optimized temperature program. The E and Z isomers should elute as separate peaks.
-
Use a post-column splitter to direct a small portion of the flow to a detector (like a Flame Ionization Detector - FID) and the majority to a cooled collection trap.
-
-
Collection:
-
Monitor the detector signal in real-time.
-
As the peak for the first desired isomer begins to elute, switch the collection flow to a clean, cooled trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath).
-
Switch to a new trap to collect the second isomer as its peak begins to elute.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical GC-MS to confirm the purity and identity of each separated isomer.[20]
-
Table 1: Representative GC Parameters for Isomer Separation
| Parameter | Recommended Setting | Rationale |
| Column | Rt-βDEXsm or similar cyclodextrin-based column; or a polar column like Rxi-5MS or one with a Carbowax (PEG) phase.[14][16][17] | Provides high selectivity for geometric isomers through specific molecular interactions. |
| Carrier Gas | Helium or Hydrogen[17] | Hydrogen often provides better efficiency at higher flow rates, shortening run times. |
| Flow Rate | Optimized for column dimensions (e.g., 0.4 - 1.5 mL/min)[17] | Ensures the column is operating at maximum efficiency for the best resolution. |
| Injector Temp. | 250 °C[17] | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 3°C/min to 180°C (hold 5 min)[16] | A slow ramp is critical for resolving isomers with very similar retention characteristics. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for quantitative analysis and is robust. |
Method 2: Separation by Fractional Distillation
This protocol is suitable for separating larger quantities of the isomer mixture where ultra-high purity is not the primary objective.
Detailed Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[11]
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[11]
-
-
Distillation Process:
-
Charge the round-bottom flask with the 4-methylpent-2-enal mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.
-
Observe the "ring of condensate" as it slowly rises through the fractionating column. If it stops rising, increase the heat slightly.[11] A slow, steady rate is crucial for good separation.
-
-
Fraction Collection:
-
The temperature should hold steady as the first, more volatile isomer distills over. Collect this as "Fraction 1". The boiling point of the mixture is around 126-130°C at atmospheric pressure, so the individual isomers will be very close to this temperature.[7]
-
When the temperature begins to rise again, it indicates that the second, less volatile isomer is beginning to distill. Change the receiving flask and collect this intermediate cut as "Fraction 2".
-
Once the temperature stabilizes again at a slightly higher point, collect the second isomer in a new flask as "Fraction 3".
-
-
Analysis:
-
Analyze all collected fractions by GC to determine the E/Z ratio and assess the success of the separation.
-
Visualizations
Experimental & Troubleshooting Workflows
References
- 1. questions.examside.com [questions.examside.com]
- 2. allen.in [allen.in]
- 3. sarthaks.com [sarthaks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
- 6. 4-Methyl-2-pentenal | C6H10O | CID 5916154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylpent-2-enal | C6H10O | CID 5354998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. nuft.edu.ua [nuft.edu.ua]
- 15. gcms.cz [gcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chiraltech.com [chiraltech.com]
- 20. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 4-methylpent-3-enal and Other α,β-Unsaturated Aldehydes
Disclaimer: Direct experimental data on the biological activity of 4-methylpent-3-enal is limited in publicly available scientific literature. Therefore, this guide provides a comparative analysis based on the well-characterized properties of other α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, and established structure-activity relationships. The information presented for this compound is largely predictive and should be confirmed by experimental studies.
Introduction
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif renders them electrophilic and highly reactive towards biological nucleophiles, leading to a range of cellular effects. These compounds are of significant interest to researchers in toxicology, drug development, and mechanistic biology due to their involvement in cellular signaling pathways and their potential as both toxicants and therapeutic agents. This guide provides a comparative overview of this compound alongside other prominent α,β-unsaturated aldehydes, focusing on their reactivity, cytotoxicity, mutagenicity, and their role in activating the Nrf2 signaling pathway.
Chemical Reactivity and Mechanism of Action
The primary mechanism of action for α,β-unsaturated aldehydes is the Michael addition reaction, where a nucleophile attacks the β-carbon of the unsaturated system.[1][2] In a biological context, the most common nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).[3][4] This covalent modification can alter protein function and deplete cellular antioxidant defenses.
The reactivity of α,β-unsaturated aldehydes is influenced by their structure. Generally, increased substitution on the carbon-carbon double bond can decrease reactivity due to steric hindrance and electronic effects.[1] Therefore, it is predicted that this compound, with two methyl groups on the γ-carbon, may exhibit lower reactivity compared to less substituted aldehydes like acrolein and crotonaldehyde.
Comparative Data
Cytotoxicity
The cytotoxicity of α,β-unsaturated aldehydes is typically assessed using methods like the MTT assay, which measures cell viability. The IC50 value, the concentration of a substance that reduces cell viability by 50%, is a standard metric for comparison.
| Aldehyde | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| This compound | - | No data available | - | - |
| Acrolein | GES-1 | 58[5] | 24 | MTT[5] |
| HUVEC | 16[5] | Not Specified | Not Specified[5] | |
| Leydig cells | 13.6[5] | Not Specified | Not Specified[5] | |
| Crotonaldehyde | Human Bronchial Epithelial Cells | ~100-200 | 24 | Not Specified |
| 4-Hydroxynonenal (HNE) | HepG2 | 49.7 ± 3.43[5] | 24 | MTT[5] |
| Hep3B | 42.6 ± 2.39[5] | 24 | MTT[5] |
Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6] A positive result indicates that the substance can cause mutations in the DNA of the test organism.
| Aldehyde | Ames Test Result | Metabolic Activation (S9) |
| This compound | No data available | - |
| Acrolein | Positive | With and without |
| Crotonaldehyde | Positive | With and without |
Reactivity with Glutathione (GSH)
The rate of reaction with glutathione is a key indicator of the electrophilic reactivity of α,β-unsaturated aldehydes and their potential to induce oxidative stress.
| Aldehyde | Second-order rate constant (k) with N-acetylcysteine (M⁻¹s⁻¹) |
| This compound | No data available |
| 4-Hydroxynonenal (HNE) | Data available, but specific values vary by study |
Signaling Pathways
Nrf2 Signaling Pathway Activation
A key signaling pathway affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[7] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test aldehyde and control compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mutagenicity Assay (Ames Test)
This protocol is a standard method for assessing the mutagenic potential of a chemical.[6]
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria, which are auxotrophic for histidine, are exposed to the test substance and plated on a histidine-limited medium. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to form colonies.
Procedure:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains overnight in nutrient broth.
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver to mimic mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Glutathione (GSH) Depletion Assay
This protocol measures the depletion of intracellular GSH, a key indicator of electrophilic stress.
Principle: The concentration of GSH in cell lysates can be quantified using a colorimetric or fluorometric assay. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically.
Procedure:
-
Cell Treatment: Treat cultured cells with the test aldehyde for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release intracellular components.
-
Deproteinization: Remove proteins from the lysate, as they can interfere with the assay.
-
GSH Measurement: Add the cell lysate to a reaction mixture containing DTNB and glutathione reductase.
-
Absorbance Reading: Measure the absorbance at 412 nm over time.
-
Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Data Analysis: Compare the GSH levels in treated cells to those in control cells to determine the extent of depletion.
Conclusion
While specific experimental data for this compound is currently lacking, its structural features as an α,β-unsaturated aldehyde suggest that it will share many of the properties of this class of compounds. It is expected to be reactive towards nucleophiles, exhibit some level of cytotoxicity, and potentially activate the Nrf2 signaling pathway. However, the presence of methyl groups on the γ-carbon may modulate its reactivity and biological effects compared to less substituted aldehydes like acrolein and crotonaldehyde. Further experimental investigation is necessary to fully characterize the biological and toxicological profile of this compound. The provided protocols offer a framework for conducting such studies.
References
- 1. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5362-50-5|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Methylpent-3-enal and Citral
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two α,β-unsaturated aldehydes: 4-methylpent-3-enal and citral (B94496). Understanding the nuanced differences in their reactivity is crucial for professionals in chemical synthesis and drug development, where precise control of chemical reactions is paramount. This document outlines their structural differences, compares their reactivity in key organic reactions with supporting data, provides detailed experimental protocols, and visualizes reaction pathways.
Structural and Electronic Properties
This compound and citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral) are both α,β-unsaturated aldehydes. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the conjugated system. However, their structural differences lead to notable variations in reactivity.
-
This compound: This is a relatively simple aliphatic α,β-unsaturated aldehyde. The methyl groups at the γ-position offer some steric hindrance.
-
Citral: This molecule is a larger terpenoid with an additional isolated double bond and a more substituted carbon skeleton. The presence of a trisubstituted double bond and additional alkyl groups introduces greater steric bulk around the reactive sites compared to this compound.
The increased steric hindrance in citral is expected to decrease its reactivity towards nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition) compared to the less hindered this compound.
Comparative Reactivity Data
Direct comparative kinetic or yield data for this compound and citral under identical conditions is scarce in the available literature. However, we can infer their relative reactivity based on their structures and available data for similar compounds. The following table summarizes experimental data for key reactions of citral and provides a qualitative comparison for this compound based on established principles of organic chemistry.
| Reaction Type | Reagents and Conditions | Product(s) | Quantitative Data (Citral) | Comparative Reactivity of this compound (Inferred) |
| Aldol (B89426) Condensation | Acetone (B3395972), solid base catalyst (e.g., CaO, calcined hydrotalcite), 398 K | Pseudoionone (B86502) | Citral conversion: ~98%Pseudoionone selectivity: >68%[1] | Expected to be more reactive due to lower steric hindrance, potentially leading to higher conversion rates or yields under similar conditions. |
| Michael Addition | Enolates (e.g., from diethyl malonate) | 1,5-dicarbonyl compounds | Data not available for direct comparison. | Generally more susceptible to Michael addition due to the less sterically hindered β-carbon. |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), room temperature | 6,7-Epoxycitral | Selective epoxidation of the isolated double bond.[2] | The single double bond would be epoxidized. The rate might be faster due to less steric hindrance. |
| Oxidation | Photosensitized oxygenation (e.g., with Rose Bengal) | Isomeric hydroperoxides | Formation of a mixture of hydroperoxides.[2] | Would undergo similar photooxygenation, potentially at a faster rate. |
Experimental Protocols
Aldol Condensation of Citral with Acetone
This protocol is adapted from studies on the base-catalyzed condensation of citral.[1]
Materials:
-
Citral
-
Acetone
-
Solid base catalyst (e.g., calcined hydrotalcite or CaO)
-
Solvent (if not solvent-free)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Activate the solid base catalyst by heating under a nitrogen atmosphere.
-
In a reaction vessel, combine citral and a molar excess of acetone.
-
Add the activated catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 398 K) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Remove the excess acetone and solvent (if used) under reduced pressure.
-
Purify the resulting pseudoionone by distillation or chromatography.
Michael Addition to an α,β-Unsaturated Aldehyde
This is a general protocol for the Michael addition of a carbon nucleophile to an α,β-unsaturated aldehyde.[3]
Materials:
-
α,β-Unsaturated aldehyde (e.g., this compound or citral)
-
Michael donor (e.g., diethyl malonate)
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the Michael donor in anhydrous ethanol.
-
Add a catalytic amount of a strong base (e.g., sodium ethoxide) to generate the enolate.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the α,β-unsaturated aldehyde to the reaction mixture with stirring.
-
Allow the reaction to proceed at the chosen temperature until completion, monitoring by TLC or GC.
-
Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Epoxidation of an Alkene using m-CPBA
This protocol describes a general procedure for the epoxidation of an alkene, which can be applied to the isolated double bond of citral.[2]
Materials:
-
Alkene-containing compound (e.g., citral)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
Procedure:
-
Dissolve the alkene in the aprotic solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the solution successively with aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the epoxide by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the comparative reactivity of this compound and citral.
Caption: Factors influencing the comparative reactivity of the two aldehydes.
Caption: Generalized workflow for a Michael addition reaction.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for 4-Methylpent-3-enal Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds like 4-methylpent-3-enal is critical for product safety, stability testing, and various research applications. This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is compared, and detailed experimental protocols are provided to support the validation of an appropriate analytical method.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods typically employ a derivatization step to enhance the stability and detectability of the aldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like this compound.[1] Derivatization is often employed to improve the chromatographic properties and detection sensitivity of aldehydes.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile method that can also be used for the analysis of aldehydes.[1] Similar to GC-MS, derivatization is a common strategy to improve the detection of aldehydes, typically with a UV or fluorescence detector.[1]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the analysis of volatile aldehydes, which can be considered representative for the validation of a this compound quantification method.
Table 1: GC-MS Method Performance for Volatile Aldehyde Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
Table 2: HPLC-UV Method Performance for Volatile Aldehyde Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 20 - 100 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the sensitive quantification of this compound in various matrices.
1. Sample Preparation and Derivatization:
-
Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes for GC-MS analysis.
-
Procedure:
-
A known amount of the sample is placed in a headspace vial.
-
An internal standard (e.g., a deuterated analog of a similar aldehyde) is added.
-
The PFBHA derivatizing agent is introduced to the vial. The reaction converts the volatile aldehyde into a more stable and readily detectable oxime derivative.
-
2. GC-MS Analysis:
-
GC System: Agilent 7890A or similar.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: An initial temperature of 50°C, held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5975C or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This method is a robust alternative for the quantification of this compound.
1. Sample Preparation and Derivatization:
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes for HPLC-UV analysis.[1]
-
Procedure:
-
The sample is extracted with a suitable solvent (e.g., acetonitrile).
-
The extract is reacted with an acidic solution of DNPH to form the corresponding hydrazone derivative.
-
The reaction mixture may require a period of incubation to ensure complete derivatization.
-
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength of 360 nm, which is the characteristic absorbance maximum for DNPH derivatives.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Quantification of 4-Methylpent-3-enal in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as 4-methylpent-3-enal in complex matrices is a critical analytical challenge. This guide provides a comparative overview of three robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Girard's Reagent T (GirT) derivatization.
Performance Comparison
The selection of an appropriate analytical method hinges on various factors, including sensitivity, precision, and the nature of the sample matrix. The following table summarizes the key performance metrics for the quantification of aldehydes using the three highlighted techniques. It is important to note that while specific data for this compound is not uniformly available across the literature, the presented data for structurally similar unsaturated aldehydes provides a reliable proxy for expected performance.
| Parameter | GC-MS with PFBHA Derivatization | HS-SPME-GC-MS with On-Fiber Derivatization | LC-MS/MS with Girard's T Derivatization |
| Limit of Detection (LOD) | ng/L to µg/L range[1] | 0.03 µg/L (for acetaldehyde)[2] | 2.5-7 nM (for various aldehydes using a modified Girard's reagent)[3] |
| Limit of Quantification (LOQ) | 1.0 µg/L (for various carbonyls)[2] | 1.0 µg/L (for acetaldehyde (B116499) and other carbonyls)[2] | Not explicitly stated for this compound, but expected to be in the low ng/mL range.[4] |
| **Linearity (R²) ** | > 0.99[5] | 0.9731 to 0.9960 (for various carbonyls)[2] | > 0.99[3] |
| Precision (RSD%) | < 15.7%[5] | < 13%[2] | ≤ 8.5%[3] |
| Recovery (%) | 88% - 107%[5] | 90% - 105%[2] | Not explicitly stated, but matrix-matched calibration is often required.[6] |
| Sample Matrix Suitability | Environmental water, biological fluids, food extracts. | Volatiles in beverages (e.g., beer), food, plant material.[5][7] | Biological fluids, tissue extracts.[4] |
| Throughput | Moderate | High (amenable to automation) | Moderate to High |
| Advantages | High sensitivity and specificity, robust and widely used method. | Solvent-free, simple, and automatable sample preparation.[7] | Excellent for non-volatile or thermally labile aldehydes, provides enhanced ionization efficiency.[4][8] |
| Disadvantages | Requires a derivatization and extraction step. | Fiber-to-fiber variability, potential for matrix effects.[7] | Derivatization reaction and cleanup may be required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.
GC-MS with PFBHA Derivatization
This method involves the chemical modification of this compound to a more volatile and thermally stable oxime derivative, which enhances its chromatographic properties and detection by mass spectrometry.
Protocol:
-
Sample Preparation: To 500 µL of the sample in a 2 mL autosampler vial, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Derivatization: Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in deionized water. Vortex the vial and heat at 70°C for 10 minutes to facilitate the reaction.[9]
-
Extraction: After cooling to room temperature, add 500 µL of hexane (B92381) and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation and Drying: Centrifuge to separate the phases. Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water.
-
GC-MS Analysis: Inject 1 µL of the dried extract into the GC-MS system.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Initial temperature of 50°C, ramp at 5°C/min to 180°C, then at 25°C/min to 280°C and hold for 5 minutes.[10]
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.
-
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
HS-SPME is a solventless extraction technique that is particularly well-suited for the analysis of volatile compounds from complex matrices. On-fiber derivatization with PFBHA can be employed to enhance the trapping and detection of aldehydes.
Protocol:
-
Fiber Preparation (On-Fiber Derivatization): Expose a divinylbenzene/Carboxen®/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of a PFBHA solution (e.g., 60 mg/L in water) at 60°C for 10 minutes.[5]
-
Sample Preparation: Place 2 mL of the liquid sample (e.g., beer) into a 20 mL headspace vial. For solid samples, use an appropriate amount (e.g., 1-5 g) and add a small amount of water to facilitate volatile release. Add an internal standard.
-
Extraction and Derivatization: Place the vial in an agitator. Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial. Incubate at 60°C for 60 minutes with agitation to allow for simultaneous extraction and derivatization of this compound.[5]
-
GC-MS Analysis: Desorb the analytes from the fiber in the GC injector at 250°C in splitless mode.[7]
-
GC Column and Oven Program: As described for the GC-MS with PFBHA derivatization method.
-
MS Detection: Operate in SIM mode, monitoring the characteristic ions of the derivatized analyte.
-
LC-MS/MS with Girard's Reagent T Derivatization
This method is advantageous for aldehydes that are less volatile or prone to degradation at high temperatures. Girard's Reagent T introduces a permanently charged quaternary ammonium (B1175870) group, significantly improving ionization efficiency in electrospray ionization (ESI).
Protocol:
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in 100 µL of acetonitrile (B52724).[4]
-
Derivatization: To the 100 µL of extract, add 100 µL of a 12 mM Girard's Reagent T solution in acetonitrile containing a small amount of formic acid as a catalyst. Incubate the reaction mixture. Reaction times and temperatures may need optimization (e.g., 1-2 hours at room temperature).[4]
-
LC-MS/MS Analysis: Inject an aliquot of the reaction mixture directly into the LC-MS/MS system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm) is typically used.[4]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
MS/MS Detection: Operate in positive ion ESI mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+GirT]+ adduct of this compound, and a characteristic product ion resulting from the neutral loss of trimethylamine (B31210) (59 Da) can be monitored for quantification.[4][11]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language outline the key steps in each methodology.
Caption: Workflow for GC-MS analysis with PFBHA derivatization.
Caption: Workflow for HS-SPME-GC-MS analysis.
Caption: Workflow for LC-MS/MS analysis with Girard's T derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects | MDPI [mdpi.com]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 4-Methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methylpent-3-enal Isomers
This compound is an α,β-unsaturated aldehyde that can exist as two geometric isomers: (E)-4-methylpent-3-enal and (Z)-4-methylpent-3-enal. The spatial arrangement of the substituents around the carbon-carbon double bond dictates the isomer, leading to distinct physical and chemical properties, which are reflected in their spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of the (E) and (Z) isomers of this compound. These values are predicted based on typical ranges for similar α,β-unsaturated aldehydes.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | (E)-4-methylpent-3-enal | (Z)-4-methylpent-3-enal | Expected Multiplicity & Coupling Constants (J) |
| H1 (Aldehyde) | ~9.5 ppm | ~9.4 ppm | d, J ≈ 8 Hz |
| H2 | ~3.2 ppm | ~3.5 ppm | dd, J ≈ 8, 7 Hz |
| H3 | ~5.9 ppm | ~5.7 ppm | t, J ≈ 7 Hz |
| CH₃ (C4) | ~2.1 ppm | ~1.9 ppm | s |
| CH₃ (C4) | ~1.9 ppm | ~2.1 ppm | s |
Note: Chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The difference in chemical shifts for the methyl groups in the (Z)-isomer is expected to be more pronounced due to the anisotropic effect of the carbonyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | (E)-4-methylpent-3-enal | (Z)-4-methylpent-3-enal |
| C1 (CHO) | ~194 ppm | ~193 ppm |
| C2 | ~40 ppm | ~35 ppm |
| C3 | ~128 ppm | ~127 ppm |
| C4 | ~155 ppm | ~154 ppm |
| C5 (CH₃) | ~28 ppm | ~21 ppm |
| C6 (CH₃) | ~21 ppm | ~28 ppm |
Note: The chemical shift of the C5 and C6 methyl carbons is expected to differ significantly between the isomers due to steric effects.
Table 3: Key IR Spectroscopic Data
| Vibrational Mode | (E)-4-methylpent-3-enal | (Z)-4-methylpent-3-enal |
| C=O Stretch | ~1685 cm⁻¹ | ~1690 cm⁻¹ |
| C=C Stretch | ~1640 cm⁻¹ | ~1645 cm⁻¹ |
| =C-H Bend (trans) | ~970 cm⁻¹ | - |
| Aldehydic C-H Stretch | ~2820, ~2720 cm⁻¹ | ~2820, ~2720 cm⁻¹ |
Note: The C=O stretching frequency in the (Z)-isomer may be slightly higher due to reduced conjugation. The out-of-plane =C-H bending vibration around 970 cm⁻¹ is characteristic of a trans double bond and would be absent in the (Z)-isomer.
Table 4: Expected Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Both | 98 | 83 ([M-CH₃]⁺), 69 ([M-CHO]⁺), 55, 41 |
Note: The mass spectra of the two isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups rather than the stereochemistry of the double bond. The molecular ion peak should be observed at m/z = 98.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% TMS as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters: spectral width of 12 ppm, relaxation delay of 1 s, 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Typical parameters: spectral width of 220 ppm, relaxation delay of 2 s, 1024 scans, with proton decoupling.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is recommended.
-
A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for differentiating the (E) and (Z) isomers. For the (Z)-isomer, a NOE correlation is expected between the aldehydic proton (H1) and the protons of the methyl group cis to it. This correlation would be absent in the (E)-isomer.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of potential mixtures.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200.
Visualization of Isomers and Spectroscopic Workflow
The following diagrams illustrate the structures of the (E) and (Z) isomers of this compound and the logical workflow for their spectroscopic comparison.
A Comparative Guide to 4-Methylpent-3-enal in Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-methylpent-3-enal and its alternatives in flavor and fragrance applications. The information is supported by available experimental data and includes detailed methodologies for key experimental protocols.
Introduction to this compound
This compound, also known as pyroterebaldehyde, is an unsaturated aldehyde with the chemical formula C₆H₁₀O.[1][2] It is a volatile organic compound that has been identified as a product of the ozonolysis of certain biogenic volatile compounds like (E)-β-ocimene.[3] While its presence has been noted in studies related to atmospheric chemistry and as a potential off-flavor component in beer due to photodegradation, its specific application and performance as a desirable flavor or fragrance ingredient are not well-documented in publicly available literature.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its application in various formulations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2][5] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 5362-50-5 | [1][2] |
| Boiling Point | 126 °C at 760 mmHg | [2] |
| Flash Point | 17.2 °C | [2] |
| Density | 0.829 g/cm³ | [2] |
| Refractive Index | 1.419 | [2] |
| Vapor Pressure | 11.9 mmHg at 25°C | [2] |
Flavor and Fragrance Profile of this compound
The structurally similar ketone, 4-methyl-3-penten-2-one , is described as having a sweet, acrylic, and chemical taste.[6] Aldehydes, as a class of compounds, are known for a wide range of scent profiles, including fruity, floral, waxy, green, and citrus notes. The specific profile of an aldehyde is influenced by its carbon chain length and the presence of double bonds.
Given its unsaturated six-carbon backbone, this compound could potentially exhibit green, fatty, or fruity notes, which are common for C6 aldehydes. However, its association with "lightstruck" flavor in beer suggests it may contribute to undesirable "skunky" or stale notes in that specific context.[4]
Comparison with Alternative Flavor and Fragrance Aldehydes
A direct comparison of this compound with established flavor and fragrance aldehydes is challenging due to the limited sensory data available for the former. However, a comparison with well-characterized C6 aldehydes can provide a useful benchmark.
| Compound | Chemical Structure | Odor/Flavor Profile | Applications |
| Hexanal | CH₃(CH₂)₄CHO | Green, grassy, fatty, apple-like | Widely used in fruit and vegetable flavors, and for "green" notes in fragrances. |
| (E)-2-Hexenal | CH₃CH₂CH₂CH=CHCHO | Intense green, leafy, fruity (apple, strawberry) | Common in fruit and vegetable flavors, provides a sharp, fresh green note. |
| Citral (a mixture of Geranial and Neral) | C₁₀H₁₆O | Strong lemon, citrus | Key component of citrus flavors and fragrances. |
Experimental Protocols
While specific experimental protocols for the sensory evaluation of this compound were not found, standard methodologies for the analysis of flavor and fragrance compounds are applicable.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a mixture. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.
Sensory Panel Evaluation
A trained sensory panel can be used to develop a detailed flavor and fragrance profile of a compound. This typically involves:
-
Panelist Training: Panelists are trained to identify and quantify a wide range of aroma and taste attributes.
-
Sample Preparation: The compound is diluted in an appropriate solvent (e.g., ethanol (B145695) for fragrance, water or oil for flavor) to various concentrations.
-
Evaluation: Panelists rate the intensity of different sensory descriptors for each sample.
-
Data Analysis: Statistical analysis of the panel's ratings is used to generate a sensory profile.
Signaling Pathways in Olfaction
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a G-protein coupled signaling cascade.
Conclusion
The available data on the flavor and fragrance performance of this compound is limited. While its chemical properties are known, its sensory profile has not been well-characterized. Based on the profiles of structurally similar compounds, it may possess green, fatty, or fruity notes, but its role as an off-flavor in beer suggests that its sensory attributes may be complex and context-dependent. Further research employing standardized sensory evaluation techniques is necessary to fully understand its potential in flavor and fragrance applications and to enable a direct and quantitative comparison with existing alternatives.
References
- 1. 4-Methyl-3-pentenal | C6H10O | CID 21457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5362-50-5 [chemnet.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Molport-022-364-387 | Novel [molport.com]
- 6. Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178) - FooDB [foodb.ca]
A Comparative Analysis of the Biological Activities of 4-Methylpent-3-enal and Structurally Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the biological activities of 4-methylpent-3-enal and structurally similar aldehyde compounds, primarily focusing on citral (B94496) and isovaleraldehyde (B47997) due to the availability of robust experimental data. While this compound is a molecule of interest, comprehensive studies detailing its specific biological activities, such as cytotoxicity, antimicrobial, and antioxidant effects, are currently limited in publicly accessible literature. One study has indicated that a derivative, 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide, exhibits specific antibacterial activity against Staphylococcus aureus[1][2][3]. However, quantitative data for the parent compound remains scarce.
Conversely, extensive research has been conducted on other α,β-unsaturated aldehydes like citral and isovaleraldehyde, revealing a range of biological effects. This guide will leverage the available data for these compounds to provide a framework for understanding the potential activities of this compound and to highlight areas for future research. We will present a detailed comparison of their known cytotoxic, antimicrobial, and antioxidant properties, supported by experimental protocols and visualizations of relevant signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of citral and isovaleraldehyde.
Table 1: Comparison of Cytotoxicity Data
| Compound | Assay Type | Cell Line/Organism | Value |
| Citral | MTT Assay | Human lymphoma Ramos cells | IC50: 77.19 ± 4.95 µM |
| MTT Assay | Human breast cancer (MDA-MB-231) | IC50: 20.5 ± 1.41 µg/mL | |
| MTT Assay | Murine breast cancer (4T1) | IC50: 21.4 ± 2.82 µg/mL | |
| MTT Assay | Human cervical cancer (HeLa) | IC50: 3.9 ± 0.38 μM[4] | |
| Isovaleraldehyde | LD50 (Oral) | Rat | 4590 mg/kg[5] |
| LD50 (Dermal) | Rabbit | 4865 mg/kg[5] | |
| IC50 (TMC) | HTC (rat hepatoma) | ~0.5 mM[5] | |
| IC50 (CF) | HTC (rat hepatoma) | ~0.1 mM[5] | |
| IC50 (TMC) | Hepa 1c1c7 (mouse hepatoma) | ~1.5 mM[5] | |
| IC50 (CF) | Hepa 1c1c7 (mouse hepatoma) | ~0.4 mM[5] |
IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; TMC: Total methanethiol (B179389) concentration; CF: Colony formation.
Table 2: Comparison of Antimicrobial Activity Data
| Compound | Organism | MIC Value | Reference |
| Citral | Staphylococcus aureus | 0.1 mg/mL | [6] |
| Cronobacter sakazakii | 0.27 to 0.54 mg/mL | [7] | |
| Escherichia coli | ≥ 0.5 mg/mL | [6] | |
| Acinetobacter baumannii (MDR) | 0.14% v/v | ||
| Vibrio parahaemolyticus | 0.125 mg/mL | ||
| Isovaleraldehyde | General Bacteria | Limited direct MIC data available | [5] |
MIC: Minimum Inhibitory Concentration; MDR: Multi-drug resistant. Aldehydes as a class are known to possess antimicrobial properties, often by disrupting cell membranes and interacting with cellular proteins.
Table 3: Comparison of Antioxidant Activity Data
| Compound | Assay Type | Result | Reference |
| Citral | DPPH Radical Scavenging | IC50: 6.9 ± 1.68 μg/ml | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | EC50: 125 ± 28.86μg/mL | [3][8][9] | |
| Isovaleraldehyde | - | No direct antioxidant data available | - |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., citral) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Prepare Inoculum: From a pure overnight culture, suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[5]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of the test compound.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the biological activities of the compared aldehydes.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Neuroprotective signaling of isovaleraldehyde.
Caption: General aldehyde-induced oxidative stress pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, this guide provides a comparative framework based on the known activities of structurally similar aldehydes, citral and isovaleraldehyde. The data presented herein for citral highlights its significant antimicrobial and cytotoxic potential, along with notable antioxidant properties. Isovaleraldehyde, on the other hand, has demonstrated neuroprotective effects through the PKA-CREB-BDNF signaling pathway.[5]
The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to investigate the biological profile of this compound and other related compounds. Future studies are warranted to elucidate the specific cytotoxic, antimicrobial, antioxidant, and signaling effects of this compound to fully understand its potential applications and toxicological profile. The structure-activity relationships suggested by the comparison with citral and isovaleraldehyde can guide these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
A Comparative Guide to the Computational Modeling of 4-Methylpent-3-enal Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational modeling approaches for the reactions of 4-methylpent-3-enal, a reactive α,β-unsaturated aldehyde. Due to the limited availability of computational studies specifically focused on this compound, this guide draws comparisons from studies on structurally similar and well-researched α,β-unsaturated aldehydes such as acrolein and crotonaldehyde. The experimental data provided serves as a benchmark for evaluating the accuracy and predictive power of various computational methods.
Data Presentation: Computational vs. Experimental Results
The following tables summarize key quantitative data from computational and experimental studies on the reactions of α,β-unsaturated aldehydes. This allows for a direct comparison of theoretical predictions with real-world experimental outcomes.
Table 1: Comparison of Calculated and Experimental Rate Constants for the Reaction of Unsaturated Aldehydes with Cl Atoms.
| Unsaturated Aldehyde | Computational Method | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Acrolein | Not Specified | Not Available | (1.8 ± 0.3) × 10⁻¹⁰ | [1] |
| Crotonaldehyde | Not Specified | Not Available | (2.2 ± 0.4) × 10⁻¹⁰ | [1] |
Table 2: Comparison of Calculated and Experimental Rate Constants for the Reaction of Unsaturated Aldehydes with NO₃ Radicals.
| Unsaturated Aldehyde | Computational Method | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Acrolein | Not Specified | 1.43 × 10⁻¹⁵ (at 298 K) | Not Available | [1] |
| 2-Butenal (Crotonaldehyde) | Not Specified | Not Available | (4.6 ± 1.3) × 10⁻¹⁵ | [1] |
| 2-Methyl-2-butenal | Not Specified | Not Available | (14.0 ± 2.8) × 10⁻¹⁵ | [1] |
| 3-Methyl-2-butenal | Not Specified | Not Available | (19.1 ± 4.1) × 10⁻¹⁵ | [1] |
Table 3: Product Distribution in the OH-Initiated Oxidation of Acrolein and Crotonaldehyde.
| Reactant | Major Products Identified Experimentally | Computational Insights | Reference |
| Acrolein | CO, CO₂, CH₂O, Glycolaldehyde, HCOOH, Acryloylperoxynitrate (APAN) | ~68% of the reaction proceeds via abstraction of the aldehydic H, the rest via addition to the double bond. | [2][3] |
| Crotonaldehyde | CO, CO₂, CH₃CHO, Glyoxal, Crotonoylperoxynitrate (CPAN) | ~50% of the reaction proceeds via abstraction of the aldehydic H, the rest via addition to the double bond. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are summaries of experimental protocols from the cited literature.
Protocol 1: Oxidation of Unsaturated Aldehydes by Hydrogen Peroxide
This protocol describes the liquid-phase oxidation of unsaturated aldehydes.
Materials and Equipment:
-
Temperature-stabilized glass three-necked reactor (100 cm³)
-
Unsaturated aldehyde (0.05 mol)
-
90% aqueous solution of H₂O₂
-
Catalyst: H₂SeO₃
-
Alcohol medium
-
Iodometric titration setup
-
Gas chromatograph
Procedure:
-
The calculated amount of alcohol, 0.05 mol of the aldehyde, and the aqueous H₂O₂ solution are charged into the reactor.
-
The reaction is initiated by the addition of the H₂SeO₃ catalyst.
-
The reaction mixture is continuously stirred at a constant temperature.
-
Samples are withdrawn periodically for analysis.
-
The concentration of hydrogen peroxide is determined by iodometric titration.
-
The amounts of unsaturated acid and its ester are quantified using chromatography.[4]
Protocol 2: Oxidation of Unsaturated Aldehydes by Organic Peracids
This protocol details the kinetic studies of unsaturated aldehyde oxidation by organic peracids.
Materials and Equipment:
-
Thermostatted 50 ml glass reactor with a magnetic stirrer, condenser, and thermometer.
-
Unsaturated aldehyde (0.05 mol)
-
Solution of peracid in an organic solvent.
-
Iodometric titration setup.
-
Gas chromatograph.
Procedure:
-
0.05 mol of the unsaturated aldehyde is fed into the reactor.
-
The peracid solution is added at a constant temperature while stirring.
-
Reaction mixture samples are taken periodically for analysis.
-
Peracid content is determined by iodometric titration.
-
The concentrations of unsaturated acid, formate (B1220265) of unsaturated alcohol, and corresponding epoxy formate are determined by chromatography.[5][6]
Visualizations: Reaction Pathways and Computational Workflows
The following diagrams, generated using Graphviz, illustrate key processes in the computational modeling of this compound and related aldehyde reactions.
References
Illuminating Biosynthesis: A Comparative Guide to Isotopic Labeling Studies of 4-Methylpent-3-enal and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of volatile organic compounds is paramount. Isotopic labeling stands as a cornerstone technique in these investigations, offering a definitive means to trace the metabolic fate of precursors into final products. This guide provides a comparative analysis of isotopic labeling strategies relevant to the study of 4-methylpent-3-enal, a monoterpenoid aldehyde, by examining methodologies applied to its biosynthetic precursors and structurally similar compounds.
While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, a robust understanding of appropriate labeling strategies can be gleaned from research on analogous isoprenoids. This guide will delve into the common isotopic labels employed, compare synthetic and biosynthetic labeling approaches, and provide detailed experimental protocols drawn from studies on related terpenes like citral (B94496), citronellal (B1669106), and the fundamental building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Comparison of Isotopic Labeling Strategies
The choice of isotope and labeling position is critical for maximizing the information obtained from a labeling study. Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are the most common stable isotopes used in this context.
| Isotope | Labeling Approach | Common Labeled Precursors | Analytical Techniques | Key Insights |
| Deuterium (²H) | Chemical Synthesis | D₂O, NaBD₄, deuterated building blocks | GC-MS, ²H-NMR | Tracing hydrogen atoms, elucidating reaction mechanisms (e.g., hydride shifts), creating internal standards for quantification.[1][2] |
| Carbon-13 (¹³C) | Biosynthetic (in vivo/in vitro) | [¹³C]-Glucose, [¹³C]-Acetate, [¹³C]-Pyruvate | GC-MS, ¹³C-NMR | Determining the carbon skeleton's origin, mapping biosynthetic pathways, quantifying metabolic flux.[3][4][5] |
| Carbon-13 (¹³C) | Chemical Synthesis | [¹³C]-labeled starting materials (e.g., [1,3-¹³C₂]acetone) | GC-MS, ¹³C-NMR | Precise placement of labels to probe specific enzymatic steps, synthesis of labeled standards.[6] |
Experimental Protocols for Isotopic Labeling of Terpene Precursors and Analogs
The following protocols are adapted from established methodologies for the isotopic labeling of compounds structurally and biosynthetically related to this compound.
Protocol 1: Biosynthetic ¹³C-Labeling of Isoprenoid Precursors in Engineered E. coli
This protocol is based on methods for producing labeled isoprenoid precursors for in vitro studies.
Objective: To produce ¹³C-labeled IPP and DMAPP from E. coli cultured on ¹³C-labeled glucose.
Materials:
-
E. coli strain engineered to overproduce IPP and DMAPP.
-
Minimal media (e.g., M9)
-
[U-¹³C₆]-Glucose
-
Standard cell lysis buffers and protocols
-
Liquid chromatography-mass spectrometry (LC-MS) for analysis[7]
Procedure:
-
Culturing: Grow the engineered E. coli strain in minimal media containing [U-¹³C₆]-glucose as the sole carbon source.
-
Cell Harvest and Lysis: Harvest the cells in the mid-log phase of growth and lyse them to release the intracellular metabolites.
-
Extraction: Extract the phosphorylated isoprenoid precursors (IPP and DMAPP) from the cell lysate.
-
Analysis: Analyze the extracts using LC-MS to confirm the incorporation of ¹³C and quantify the labeling efficiency.[7][8]
Protocol 2: Chemical Synthesis of Deuterium-Labeled Citronellal
This protocol provides a general framework for the chemical synthesis of a deuterated terpene aldehyde.
Objective: To synthesize deuterium-labeled citronellal for use as an internal standard or for mechanistic studies.
Materials:
-
Unlabeled citronellal or a suitable precursor
-
Deuterium source (e.g., D₂O, NaBD₄)
-
Appropriate solvents and catalysts
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Reaction Setup: The specific reaction will depend on the desired labeling position. For example, to label the aldehyde proton, an exchange reaction in D₂O under basic or acidic conditions can be employed. For labeling at other positions, a multi-step synthesis starting from a deuterated building block may be necessary.
-
Purification: Purify the deuterated product using column chromatography or distillation.
-
Analysis: Confirm the position and extent of deuterium incorporation using GC-MS and/or ²H-NMR.[9]
Visualizing Biosynthetic Pathways and Experimental Workflows
To better understand the context of these labeling studies, the following diagrams illustrate the general isoprenoid biosynthetic pathway and a typical workflow for an isotopic labeling experiment.
Concluding Remarks
Isotopic labeling is an indispensable tool for elucidating the biosynthesis of this compound and other isoprenoids. While direct studies on this specific compound are limited, the principles and protocols established for its precursors and structural analogs provide a clear roadmap for future investigations. By employing a combination of biosynthetic and synthetic labeling strategies with sensitive analytical techniques, researchers can continue to unravel the complex and fascinating world of natural product biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Enzymatic synthesis of isotopically labeled isoprenoid diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 4-methylpent-3-enal in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-methylpent-3-enal in immunoassays designed for other structurally related α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). Due to the current lack of direct experimental data for this compound, this comparison is based on established principles of chemical reactivity, structural similarities, and existing immunoassay data for analogous compounds.
Introduction: The Challenge of Aldehyde Cross-Reactivity
Reactive aldehydes are generated endogenously through processes like lipid peroxidation and are implicated in a variety of physiological and pathological states. Immunoassays are critical tools for detecting and quantifying the protein adducts formed by these reactive aldehydes. However, the structural similarity among different aldehydes presents a significant challenge: the potential for cross-reactivity of antibodies, leading to inaccurate quantification and misinterpretation of results. This guide focuses on predicting the behavior of this compound, an α,β-unsaturated aldehyde, in immunoassays developed for other well-studied lipid peroxidation products.
Structural Comparison of Reactive Aldehydes
The potential for immunoassay cross-reactivity is rooted in the structural and chemical similarities of the target analytes. This compound belongs to the class of α,β-unsaturated aldehydes, sharing a key reactive moiety with well-known biomarkers of oxidative stress like 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA), and crotonaldehyde.
Table 1: Structural and Chemical Properties of Selected Aldehydes
| Aldehyde | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₆H₁₀O | 98.14 | α,β-unsaturated aldehyde, branched alkyl chain |
| 4-hydroxy-2-nonenal (HNE) | C₉H₁₆O₂ | 156.22 | α,β-unsaturated aldehyde, hydroxyl group, long alkyl chain |
| Malondialdehyde (MDA) | C₃H₄O₂ | 72.06 | Dialdehyde, exists in enol form |
| Crotonaldehyde | C₄H₆O | 70.09 | Simple α,β-unsaturated aldehyde |
The defining feature of these molecules is the conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement makes them susceptible to two primary types of reactions with biological nucleophiles, particularly the amino acid residues of proteins (lysine, histidine, and cysteine).
Predicted Cross-Reactivity Based on Reaction Mechanisms
The formation of aldehyde-protein adducts is the basis for the immunogens used to develop specific antibodies. The cross-reactivity of these antibodies will depend on the similarity of the epitopes formed by different aldehydes.
-
Michael Addition: The α,β-unsaturated bond is susceptible to nucleophilic attack by the side chains of cysteine, histidine, and lysine (B10760008) residues, forming a stable covalent bond.
-
Schiff Base Formation: The carbonyl group can react with the primary amino groups of lysine residues to form a Schiff base, which can be reversible but can also lead to stable adducts.
Given that this compound shares the α,β-unsaturated aldehyde structure with HNE and crotonaldehyde, it is highly probable that it will form similar protein adducts. Consequently, antibodies raised against HNE-protein adducts, for instance, may recognize the adducts formed by this compound, leading to cross-reactivity. The degree of this cross-reactivity would depend on the specific epitope recognized by the antibody and the influence of the differing side chains on the conformation of the adduct.
Immunoassays for Aldehyde-Protein Adducts: A Comparative Overview
Currently, there are no commercially available immunoassays specifically for this compound. However, the well-established assays for HNE and MDA serve as a valuable reference.
Table 2: Comparison of Immunoassay Performance for HNE and MDA
| Parameter | Immunoassay for 4-HNE Adducts | Immunoassay for MDA Adducts | Predicted Performance for this compound |
| Assay Type | Competitive ELISA, Western Blot, Immunohistochemistry | Competitive ELISA, Western Blot, Immunohistochemistry | Likely adaptable to competitive ELISA and Western Blot |
| Immunogen | HNE-KLH or HNE-BSA conjugates | MDA-KLH or MDA-BSA conjugates | This compound-KLH/BSA conjugates would be required for specific antibody production |
| Reported Cross-Reactivity | Cross-reacts with other hydroxyalkenals. | Some monoclonal antibodies show high specificity and do not cross-react with HNE, acrolein, or crotonaldehyde. | High potential for cross-reactivity with antibodies against other α,β-unsaturated aldehydes, especially those recognizing the core adduct structure. |
| Sensitivity | High (pmol/mL range for competitive ELISA) | High (pmol/mL range for competitive ELISA) | Potentially high, dependent on antibody affinity. |
Experimental Protocols
Detailed methodologies for immunoassays targeting aldehyde-protein adducts are crucial for researchers aiming to develop or validate an assay for this compound.
Protocol 1: Competitive ELISA for Aldehyde-Protein Adducts
This protocol is a generalized procedure for a competitive Enzyme-Linked Immunosorbent Assay.
-
Coating: A microtiter plate is coated with a known amount of a specific aldehyde-protein adduct (e.g., HNE-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample containing the unknown amount of aldehyde adducts is mixed with a limited amount of a primary antibody specific for the adduct. This mixture is then added to the coated plate. The free aldehyde adducts in the sample compete with the coated adducts for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of the aldehyde adduct in the sample is inversely proportional to the signal intensity.
Protocol 2: Western Blot for Aldehyde-Modified Proteins
-
Sample Preparation: Protein extracts from cells or tissues are prepared.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the aldehyde-protein adducts.
-
Washing: The membrane is washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
Signaling Pathways and the Importance of Specific Detection
The cross-reactivity of immunoassays for reactive aldehydes is not merely an analytical issue; it has significant biological implications. Different aldehydes can modulate distinct signaling pathways, and the inability to differentiate between them can obscure our understanding of their specific roles in health and disease.[1] α,β-unsaturated aldehydes are known to impact key cellular signaling cascades, including the Nrf2, NF-κB, and MAPK pathways.[1][2][3]
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Electrophilic compounds like HNE can activate Nrf2 by modifying Keap1, a repressor protein, leading to the transcription of antioxidant and detoxification genes.[2][3]
Caption: Activation of the Nrf2 antioxidant response pathway by α,β-unsaturated aldehydes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. HNE has been shown to have a dual role in NF-κB signaling, activating it at low concentrations and inhibiting it at higher concentrations.[1][4] This highlights the importance of accurate quantification of specific aldehydes.
Caption: Modulation of the NF-κB inflammatory pathway by α,β-unsaturated aldehydes.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress, including the presence of reactive aldehydes, can activate MAPK signaling cascades such as ERK, JNK, and p38.[5][6]
Caption: Activation of the MAPK stress-response pathway by α,β-unsaturated aldehydes.
Conclusion and Future Directions
While direct experimental evidence for the cross-reactivity of this compound in existing immunoassays is lacking, its structural similarity to other α,β-unsaturated aldehydes strongly suggests a high potential for such interactions. For researchers interested in the specific biological roles of this compound, the development of highly specific monoclonal antibodies is recommended. This would involve the synthesis of a this compound-protein conjugate as an immunogen and rigorous screening of the resulting antibodies against a panel of other reactive aldehydes to ensure specificity.
This predictive comparison guide serves as a foundational resource for scientists and drug development professionals, highlighting the critical need for careful validation of immunoassays for reactive aldehydes and encouraging further research into the specific detection of less-studied but potentially important molecules like this compound.
References
- 1. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation Stress-Mediated MAPK Signaling Pathway Activation Induces Neuronal Loss in the CA1 and CA3 Regions of the Hippocampus of Mice Following Chronic Cold Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
Safety Operating Guide
Proper Disposal of 4-Methylpent-3-enal: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-methylpent-3-enal was not located. The following disposal procedures are based on the general chemical properties of aldehydes and established best practices for laboratory chemical waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a reactive aldehyde, this compound requires careful handling and disposal as hazardous waste. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Aldehydes as a class of chemicals can be irritants, sensitizers, and may possess toxic properties. They are also often flammable and can be reactive with a variety of other chemicals. Therefore, it is prudent to handle this compound with a high degree of care.
Key Potential Hazards:
-
Respiratory and skin irritation.[1]
-
Flammability, with vapors potentially forming explosive mixtures with air.[2][3]
-
Reactivity with strong acids, bases, and oxidizing agents.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure.[1]
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | All handling should be performed in a certified chemical fume hood. |
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Pure this compound: Collect in its original container or a compatible, tightly sealed waste container.[1][4]
-
Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste. Collect the quenched mixture in a separate, compatible container.[1]
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[1][2]
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container. This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[1][4]
-
Empty Containers: The original container of this compound must be triple rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[4][5] After thorough rinsing and air-drying, the labels must be obliterated before the container can be disposed of as solid waste.[4]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][4]
-
The label must include the full chemical name ("this compound") and the approximate percentage of each chemical component in the waste mixture.[1][4]
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Keep waste containers tightly closed except when adding waste.[1][4]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[1][4]
-
Segregate the aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[1]
3. Spill Management:
-
Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.[1]
-
Large Spill: Evacuate the immediate area. Alert your institution's EHS for emergency response.[1]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste through your institution's EHS department.[4]
-
Never dispose of this compound by evaporation in a fume hood or by pouring it down the drain.[4]
-
Waste should be turned over to EHS for disposal in a timely manner, often within a few days of the container being filled.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-methylpent-3-enal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-methylpent-3-enal. The information is compiled from available chemical data and safety guidelines for structurally similar unsaturated aldehydes.
I. Immediate Safety Information
Key Hazards:
-
Flammability: Likely to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Skin and Eye Irritation: Expected to cause irritation upon contact.
-
Inhalation Toxicity: Vapors may be irritating to the respiratory tract.
-
Reactivity: As an unsaturated aldehyde, it can undergo polymerization and other reactions.
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eyes | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Flame-retardant lab coat | A lab coat made of Nomex® or a similar flame-retardant material should be worn and fully buttoned. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents.
1. Preparation:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Gather all necessary PPE and ensure it is in good condition.
- Have an emergency spill kit readily accessible. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
- Review the experimental protocol and identify all potential hazards.
2. Handling:
- All handling of this compound must be performed inside a chemical fume hood.
- Ground all equipment to prevent static discharge, which can ignite flammable vapors.
- Use only non-sparking tools.
- Dispense the smallest quantity of the chemical required for the experiment.
- Keep the container tightly closed when not in use.
3. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with the chemical.
- Properly dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
- Wash hands thoroughly with soap and water after completing the work.
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 126 °C at 760 mmHg |
| Flash Point | 17.2 °C |
| Density | 0.829 g/cm³ |
Data sourced from publicly available chemical databases.
VI. Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
